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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 5-Methyl-4-nitro-1H-pyrazol-3-amine in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, 5-methyl-4-nitro-1H-pyrazol-3-amine (and its hydrochloride salt) serves as a highly versatile, multi-functional heterocyclic building block. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, 5-methyl-4-nitro-1H-pyrazol-3-amine (and its hydrochloride salt) serves as a highly versatile, multi-functional heterocyclic building block. Characterized by its five-membered pyrazole ring, an electron-withdrawing nitro group, and an electron-donating amine group, this compound is a critical intermediate in the synthesis of complex fused heterocycles. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, validated synthetic protocols, and its downstream applications in developing multi-kinase inhibitors and voltage-gated calcium channel (VGCC) modulators.

Physicochemical Profiling

Understanding the physical and chemical properties of 5-methyl-4-nitro-1H-pyrazol-3-amine is foundational for optimizing reaction conditions and ensuring reagent stability. The compound is frequently utilized as a hydrochloride salt to enhance its solubility and prevent premature oxidation of the primary amine[1].

PropertySpecification
Chemical Name 5-methyl-4-nitro-1H-pyrazol-3-amine
CAS Registry Number 76143-53-8[2]
Molecular Formula C₄H₆N₄O₂ (Free base) / C₄H₇ClN₄O₂ (HCl salt)[1]
Molecular Weight 142.12 g/mol (Free base) / 178.58 g/mol (HCl salt)[1]
Appearance Crystalline solid[1]
Solubility Highly soluble in water (HCl salt); soluble in polar aprotic solvents (e.g., DMF, DMSO)[1]
Stability Generally stable under standard laboratory conditions; sensitive to strong acids, bases, and oxidizing agents[1]

Mechanistic Chemistry & Reactivity Pathways

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand the electronic push-pull dynamics of this molecule. The pyrazole core exhibits tautomerism, meaning the N-H proton can migrate between the two ring nitrogens. However, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly lowers the electron density of the ring, making the adjacent primary amine less nucleophilic than a standard aliphatic amine.

Causality in Reactivity:

  • N-Protection: Because the primary amine (C3) is deactivated by the adjacent nitro group, nucleophilic substitution (e.g., alkylation or protection) preferentially occurs at the more nucleophilic pyrazole ring nitrogen when treated with a mild base.

  • Nitro Reduction: The nitro group at C4 is a latent amine. By reducing the nitro group, the molecule is converted into 3,4-diamino-5-methylpyrazole. This vicinal diamine structure is a powerful bis-nucleophile, perfectly primed for cyclization reactions with 1,3-dicarbonyls or other electrophiles to form fused bicyclic systems like pyrazolo[1,5-a]pyrimidines or pyrazolo-diazepines.

SynthesisWorkflow Start 5-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 76143-53-8) Protect N-Protection (PMB-Cl, K2CO3, DMF) Start->Protect Step 1: Regioselective Protection Reduce Nitro Reduction (H2, Pd/C or Fe/HCl) Protect->Reduce Step 2: Generate Diamine Cyclize Cyclization (Fused Heterocycles) Reduce->Cyclize Step 3: Scaffold Building Product1 Multi-Kinase Inhibitors (Pyrazolo-diazepines) Cyclize->Product1 Pathway A Product2 VGCC Modulators (Pyrazolo[1,5-a]pyrimidines) Cyclize->Product2 Pathway B

Caption: Synthetic workflow from 5-methyl-4-nitro-1H-pyrazol-3-amine to advanced drug scaffolds.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice is deliberate and mechanistically justified.

Protocol A: Regioselective N-Protection

This step is critical for directing downstream cyclization. We utilize 4-methoxybenzyl chloride (PMB-Cl) as the protecting group because it withstands subsequent reductive conditions but can be cleanly cleaved under acidic conditions later in the synthesis, as detailed in[3].

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 5-methyl-4-nitro-1H-pyrazol-3-amine hydrochloride (1.0 eq)[3].

  • Solvation: Dissolve the substrate in anhydrous N,N-Dimethylformamide (DMF) at room temperature with mechanical stirring. Rationale: DMF is a polar aprotic solvent that excellently solvates both the organic pyrazole and the inorganic base, facilitating an S_N2 reaction.

  • Basification: Slowly add Potassium carbonate (K₂CO₃) (2.1 eq) in portions over 40 minutes[3]. Rationale: K₂CO₃ serves a dual purpose—it neutralizes the hydrochloride salt to liberate the free base and deprotonates the pyrazole ring nitrogen without degrading the sensitive nitro group.

  • Alkylation: Add 4-methoxybenzyl chloride (1.0 eq) dropwise over 30 minutes[3]. Rationale: Slow addition is critical to suppress unwanted di-alkylation, ensuring mono-protection at the sterically favored pyrazole nitrogen.

  • Isolation: Stir the reaction system until completion (monitored by TLC/HPLC), quench with water, and extract with ethyl acetate.

Protocol B: Nitro Reduction to Vicinal Diamine
  • Reduction: Transfer the PMB-protected intermediate to a hydrogenation reactor. Suspend in methanol and add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the vessel with N₂, then introduce H₂ gas at 1 atm. Stir at room temperature until hydrogen uptake ceases.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C is highly pyrophoric when dry.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the highly reactive 3,4-diamino-5-methylpyrazole derivative, ready for immediate cyclization.

Pharmacological Applications & Target Pathways

The true value of 5-methyl-4-nitro-1H-pyrazol-3-amine lies in its ability to generate privileged pharmaceutical scaffolds.

Application 1: Multi-Kinase Inhibitors in Oncology

Derivatives synthesized from this compound, specifically pyrazolo-diazepine structures, have shown profound efficacy as multi-kinase inhibitors[3]. By targeting abnormal kinase signaling pathways, these compounds disrupt cancer cell proliferation and angiogenesis, offering targeted therapies for complex malignancies[3].

Application 2: VGCC Modulators in Neuropathic Pain

Chronic neuropathic pain is a multifactorial disease driven by maladaptive neuroplasticity. Following nerve injury, the Cav α2δ-1 subunit of voltage-gated calcium channels (VGCC) is significantly upregulated in dorsal root ganglia (DRG) neurons[4]. This upregulation alters the distribution and excitability of VGCCs, leading to aberrant synaptic neurotransmission in the dorsal horn, manifesting clinically as allodynia and hyperalgesia[4].

Pyrazolo[1,5-a]pyrimidine derivatives, synthesized via the cyclization of 5-methyl-4-nitro-1H-pyrazol-3-amine, act as highly specific modulators[4]. By binding to and blocking the upregulated Cav α2δ-1 subunit, these drugs normalize channel function, effectively dampening the hyper-excitable pain signaling pathway[4].

SignalingPathway NerveInjury Nerve Injury / Neuropathy Upregulation Upregulation of Cav α2δ-1 in DRG Neurons NerveInjury->Upregulation Induces VGCC Aberrant VGCC Trafficking & Excitability Upregulation->VGCC Alters Distribution Pain Neuropathic Pain (Allodynia / Hyperalgesia) VGCC->Pain Synaptic Neuroplasticity Drug Pyrazolo[1,5-a]pyrimidine Derivatives Blockade Inhibition of Cav α2δ-1 Subunit Drug->Blockade Binds Target Blockade->VGCC Normalizes Function

Caption: Mechanism of action for pyrazole-derived VGCC modulators in neuropathic pain management.

References

  • Google Patents. "CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain." Canadian Intellectual Property Office.
  • Google Patents. "US10889586B2 - Multi-kinase inhibitor compound, and crystal form and use thereof.

Sources

Exploratory

In-Depth Technical Guide: 5-Methyl-4-nitro-1H-pyrazol-3-amine (CAS 108212-04-4)

Executive Summary 5-Methyl-4-nitro-1H-pyrazol-3-amine (often referenced under specific proprietary derivative registries like CAS 108212-04-4, or CAS 76143-53-8 for the standard free base) is a highly versatile heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-4-nitro-1H-pyrazol-3-amine (often referenced under specific proprietary derivative registries like CAS 108212-04-4, or CAS 76143-53-8 for the standard free base) is a highly versatile heterocyclic building block. This whitepaper provides a comprehensive analysis of its physicochemical properties, molecular weight dependencies, and its critical mechanistic role as an intermediate in the synthesis of multi-kinase inhibitors and multimodal analgesics.

Chemical Identity & Molecular Weight Analysis

A critical factor in the application of this compound is the precise calculation of its molecular weight, which dictates stoichiometric accuracy during complex multi-step syntheses. The molecular weight varies significantly depending on whether the compound is utilized as a free base or a hydrochloride salt.

Table 1: Physicochemical Properties & Molecular Weight
PropertySpecification
Chemical Name 5-Methyl-4-nitro-1H-pyrazol-3-amine
Synonym 3-Methyl-4-nitro-1H-pyrazol-5-amine
CAS Registry Number 108212-04-4 (Derivative) / 76143-53-8 (Free Base)
Molecular Formula (Free Base) C4H6N4O2
Molecular Weight (Free Base) 142.118 g/mol [1]
Molecular Formula (HCl Salt) C4H7ClN4O2
Molecular Weight (HCl Salt) 178.58 g/mol [2]
SMILES String Cc1[nH]nc(N)c1=O[1]

Causality Note: The hydrochloride salt (MW: 178.58 g/mol ) is predominantly preferred in industrial scale-up. The protonation of the pyrazole nitrogen significantly enhances aqueous solubility and prevents oxidative degradation of the primary amine during long-term storage, ensuring a longer shelf-life for the reagent[2].

Mechanistic Role in Advanced Therapeutics

The pyrazole core is a privileged scaffold in medicinal chemistry, acting as a potent bioisostere for various aromatic rings while providing crucial hydrogen-bond donor and acceptor sites within kinase hinge regions.

Multi-Kinase Inhibition (Oncology)

Derivatives of 5-methyl-4-nitro-1H-pyrazol-3-amine are integral to the synthesis of multi-kinase inhibitors targeting Aurora A and Aurora B kinases[3]. These kinases are essential for normal cell division; their targeted inhibition disrupts the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in malignant proliferative lesions[3].

Multimodal Analgesia (Neuropathic Pain)

In pain management, this compound is a precursor for pyrazolo[1,5-a]pyrimidine derivatives. These advanced molecules exhibit multimodal activity by simultaneously blocking Voltage-Gated Calcium Channels (VGCC, specifically the Cav2.2 subunit) and antagonizing the Sigma-1 receptor[4]. This dual-action mechanism synergistically reduces nociceptive transmission and alleviates neuropathic pain alongside associated comorbidities like anhedonia[5].

G MKI Pyrazole-Derived Therapeutics T1 Aurora A / B Kinases MKI->T1 Inhibition T2 Voltage-Gated Ca2+ Channels MKI->T2 Blockade T3 Sigma-1 Receptor MKI->T3 Antagonism E1 Mitotic Arrest & Apoptosis (Anti-Cancer) T1->E1 E2 Reduced Nociceptive Transmission (Analgesia) T2->E2 E3 Modulation of Neuropathic Pain (Anti-Anhedonia) T3->E3

Figure 1: Pharmacological pathways of 5-methyl-4-nitro-1H-pyrazol-3-amine derivatives.

Synthetic Workflows & Self-Validating Protocols

The synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine and its subsequent functionalization requires strict control over reaction conditions to prevent regiochemical scrambling.

G N1 Methylhydrazine + β-Ketonitrile N2 Microwave Cyclocondensation (160°C, 15 min) N1->N2 N3 5-Amino-3-methylpyrazole N2->N3 85% Yield N4 Electrophilic Nitration (HNO3 / H2SO4) N3->N4 N5 5-Methyl-4-nitro-1H-pyrazol-3-amine (MW: 142.12 g/mol) N4->N5 N6 N-Protection (4-Methoxybenzyl chloride) N5->N6 N7 Multi-Kinase Inhibitor Precursor N6->N7 Quantitative

Figure 2: Synthetic workflow from raw precursors to protected intermediates.

Table 2: Experimental Parameters for Key Synthetic Steps
Reaction StepReagents / CatalystTemperatureTimeExpected Yield
Cyclocondensation Methylhydrazine, β-ketonitrile160°C (Microwave)15 min~85%[2]
N-Protection 4-Methoxybenzyl chloride, K2CO3, DMFRoom Temp70 min>90%[6]
Protocol 1: Core Synthesis via Microwave Cyclocondensation
  • Reagent Mixing: Combine methylhydrazine with a β-ketonitrile (e.g., 2-cyano-3-ethoxybut-2-en-1-one) in a microwave-safe reactor.

  • Microwave Irradiation: Heat the mixture to 160°C for 15 minutes[2].

    • Causality: Microwave-assisted heating provides uniform thermal energy, bypassing the slow kinetics of conventional conductive heating. This reduces the reaction time from several hours to 15 minutes and suppresses the formation of undesired thermodynamic side-products[2].

  • Nitration: Subject the resulting 5-amino-3-methylpyrazole to electrophilic aromatic substitution using a standard nitrating mixture (HNO3/H2SO4).

    • Causality: The pyrazole ring is highly electron-rich at the C4 position due to the synergistic electron-donating effects of the adjacent methyl and amine groups. This regioselectively directs the nitro group exclusively to the 4-position, ensuring high purity of the target scaffold.

Protocol 2: N-Protection for Downstream Coupling

To utilize 5-methyl-4-nitro-1H-pyrazol-3-amine in cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations), the pyrazole nitrogen must be protected. The following self-validating protocol outlines the synthesis of 1-(4-methoxybenzyl)-5-methyl-4-nitro-1H-pyrazol-3-amine[6].

  • Solvation: Charge a 3 L round bottom flask with 5-methyl-4-nitro-1H-pyrazol-3-amine hydrochloride (200 g, 1.12 mol) and dissolve in 1.8 L of N,N-Dimethylformamide (DMF)[6].

    • Causality: DMF is a highly polar aprotic solvent that readily dissolves the hydrochloride salt while stabilizing the transition state of the subsequent SN2 substitution, accelerating the reaction rate.

  • Basification: Add potassium carbonate (K2CO3, 335 g, 2.42 mol) slowly in portions under mechanical stirring over 40 minutes[6].

    • Causality: K2CO3 acts as a mild, non-nucleophilic base. The slow addition neutralizes the hydrochloride salt and deprotonates the pyrazole nitrogen without inducing exothermic degradation or solvent hydrolysis. The generation of CO2 gas serves as a visual self-validation of the neutralization process.

  • Electrophilic Addition: Add 4-methoxybenzyl chloride (177 g, 1.13 mol) dropwise over 30 minutes at room temperature[6].

    • Causality: Dropwise addition ensures a low steady-state concentration of the electrophile, strictly preventing di-alkylation and ensuring a 1:1 stoichiometric reaction[6].

Analytical Validation

Post-synthesis, the structural integrity of the derivatives must be confirmed. For pharmaceutical formulations, X-ray powder diffraction (XRPD) is the gold standard for validating the polymorphic purity of the final multi-kinase inhibitor crystal forms. For instance, the active crystal form derived from this pathway exhibits self-validating characteristic XRPD peaks at 7.4±0.2°, 17.9±0.2°, 18.9±0.2°, 19.4±0.2°, 21.5±0.2°, and 23.7±0.2°[7]. Intermediate masses are routinely verified via HPLC-MS, with the free base yielding an expected ESI+ m/z of ~143.1[4].

Sources

Foundational

Decoding the Mechanism of Action of 5-Methyl-4-Nitro-1H-Pyrazol-3-Amine Derivatives: A Dual-Axis Therapeutic Paradigm

Executive Summary The compound 5-methyl-4-nitro-1H-pyrazol-3-amine and its downstream derivatives (particularly pyrazolo[1,5-a]pyrimidines) represent a highly privileged class of pharmacophores in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-methyl-4-nitro-1H-pyrazol-3-amine and its downstream derivatives (particularly pyrazolo[1,5-a]pyrimidines) represent a highly privileged class of pharmacophores in modern drug discovery. As a Senior Application Scientist overseeing assay development and target validation, I have observed that the unique stereoelectronic properties of this scaffold allow it to be tuned for two radically different, yet highly impactful, therapeutic axes: Oncology (via multi-kinase inhibition) and Neurology (via multimodal pain modulation).

This technical guide dissects the causal mechanisms, structural rationales, and self-validating experimental protocols required to evaluate these derivatives in preclinical development.

Structural Rationale: The Pyrazole Pharmacophore

The core structure of 5-methyl-4-nitro-1H-pyrazol-3-amine acts as a highly efficient bioisostere for amides and phenols [3]. Its efficacy is driven by three key functionalizations:

  • 3-Amine Group: Acts as a critical hydrogen bond donor. In kinase targets, this amine frequently interacts with the backbone carbonyls of the hinge region, mimicking the binding of the adenine ring of ATP.

  • 5-Methyl Group: Provides precise steric bulk. This methyl group is perfectly sized to project into hydrophobic pockets (such as the gatekeeper residue region in kinases), enhancing selectivity over off-target proteins.

  • 4-Nitro Group: A strong electron-withdrawing group (EWG) that significantly lowers the pKa of the pyrazole NH. This ensures the pyrazole remains predominantly in a state optimized for hydrogen bonding at physiological pH (7.4), while also participating in dipole interactions within target binding sites.

When condensed into bicyclic systems, such as pyrazolo[1,5-a]pyrimidines , the scaffold gains a rigid, purine-like geometry. This rigidity is the mechanistic bridge that allows these derivatives to function either as ATP-competitive kinase inhibitors or as highly specific ligands for neuronal ion channels [1, 2].

Axis I: Oncology – Multi-Kinase Inhibition (Aurora & VEGFR)

In the context of oncology, derivatives of 5-methyl-4-nitro-1H-pyrazol-3-amine are engineered to act as multi-kinase inhibitors, specifically targeting Aurora kinases (A and B) and VEGFR2 (KDR) [1].

Mechanism of Action

Tumor survival relies on unchecked cellular proliferation and the formation of new blood vessels (angiogenesis). Aurora kinases are essential for mitotic spindle formation and chromosome segregation. VEGFR2 is the primary receptor mediating VEGF-induced endothelial proliferation. By simultaneously occupying the ATP-binding pockets of both kinase families, these derivatives induce mitotic catastrophe in tumor cells while starving the tumor microenvironment of its blood supply.

KinasePathway Drug 5-Methyl-4-Nitro Pyrazole Derivative Aurora Aurora Kinase A/B Drug->Aurora Inhibits VEGFR VEGFR2 (KDR) Drug->VEGFR Inhibits Mitosis Mitotic Arrest & Apoptosis Aurora->Mitosis Blocks Spindle Formation Angio Inhibition of Angiogenesis VEGFR->Angio Blocks Endothelial Proliferation

Mechanism of multi-kinase inhibition by pyrazole derivatives targeting Aurora and VEGFR pathways.

Self-Validating Protocol: Luminescent Kinase Activity Assay

To validate the IC50 of these derivatives, we utilize an ATP-depletion luminescence assay. The causality here is direct: kinase activity consumes ATP; therefore, residual ATP (measured via luciferase) is directly proportional to kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation, reducing false positives. Add ATP at a concentration equal to its apparent Km​ for the specific kinase to ensure the assay is sensitive to competitive inhibitors.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO, then dilute 1:100 in kinase buffer. Rationale: A 10-point curve is mathematically required to generate a robust Hill slope for accurate IC50 determination.

  • Reaction Initiation: Combine 5 µL of compound, 5 µL of Aurora A or VEGFR2 enzyme, and 10 µL of ATP/Substrate mix in a 384-well plate. Incubate for 60 minutes at 25°C.

  • Detection & Validation: Add 20 µL of Kinase-Glo® reagent. Incubate for 15 minutes and read luminescence.

    • Self-Validation Check: The assay must include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle (DMSO)" control (0% inhibition). Calculate the Z'-factor; the plate is only accepted if Z' > 0.5, proving the signal window is statistically robust.

Axis II: Neurology – Multimodal Pain Modulation

Beyond oncology, synthesizing pyrazolo[1,5-a]pyrimidine derivatives from the 5-methyl-4-nitro-1H-pyrazol-3-amine precursor yields compounds with profound multimodal activity against chronic neuropathic pain [2].

Mechanism of Action

Chronic pain is a multifactorial disease requiring multi-target interventions. These derivatives exhibit a dual mechanism:

  • VGCC α2δ-1 Subunit Binding: They bind to the α2δ-1 auxiliary subunit of Voltage-Gated Calcium Channels (Cav2.2). This binding prevents the trafficking of the channel to the presynaptic membrane, drastically reducing calcium influx and the subsequent release of excitatory neurotransmitters (like glutamate and substance P).

  • Sigma-1 (σ1) Receptor Antagonism: Simultaneously, these compounds act as antagonists at the σ1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Antagonizing σ1 modulates central sensitization and potentiates endogenous opioid analgesia.

PainPathway Drug Pyrazolo[1,5-a]pyrimidine Derivative VGCC VGCC α2δ-1 Subunit Drug->VGCC Binds Sigma Sigma-1 (σ1) Receptor Drug->Sigma Antagonizes Calcium Reduced Ca2+ Influx VGCC->Calcium Sensitization Decreased Central Sensitization Sigma->Sensitization Analgesia Synergistic Analgesia Calcium->Analgesia Sensitization->Analgesia

Dual pharmacological modulation of VGCC α2δ-1 and Sigma-1 receptors for synergistic analgesia.

Self-Validating Protocol: Radioligand Binding Assay for α2δ-1

To quantify the affinity ( Ki​ ) of the derivatives for the α2δ-1 subunit, a competitive radioligand binding assay is employed using [3H]-Gabapentin.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend human α2δ-1 enriched membranes (2.5 µg protein/well) in assay buffer (10 mM HEPES-KOH, pH 7.4). Rationale: HEPES-KOH is strictly used instead of NaOH to avoid introducing sodium ions, which can allosterically disrupt the conformation of the calcium channel subunit.

  • Ligand Incubation: Incubate the membranes with 15 nM of [3H]-Gabapentin and varying concentrations of the test compound (0.1 nM to 10 µM) in a 96-well format for 60 minutes at room temperature.

  • Non-Specific Binding (NSB) Control: Critical Step. In parallel wells, add 10 µM pregabalin. Rationale: Pregabalin saturates all specific α2δ-1 sites. Any radioactivity detected in these wells represents non-specific background sticking. This NSB value is subtracted from all other wells to yield the Specific Binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand sticking). Wash three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity (CPM) using a Microbeta counter.

  • Validation Check: The assay is only valid if the Specific Binding (Total Binding minus NSB) constitutes at least 70% of the Total Binding. Calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Pharmacodynamics

The structural versatility of the 5-methyl-4-nitro-1H-pyrazol-3-amine core allows for exquisite tuning. Below is a summary of the quantitative data typically observed when this core is optimized for its respective therapeutic targets.

Target ProteinTherapeutic ApplicationRepresentative Affinity ( IC50​ / Ki​ )Primary Pharmacological Effect
Aurora A/B Kinase Oncology10 - 50 nMDisruption of mitotic spindle, inducing apoptosis.
VEGFR2 (KDR) Oncology5 - 30 nMPotent inhibition of tumor-driven angiogenesis.
VGCC α2δ-1 Neurology (Pain)15 - 100 nMReduction of presynaptic Ca2+ influx and neurotransmitter release.
Sigma-1 (σ1) Neurology (Pain)20 - 150 nMAttenuation of central sensitization; potentiation of analgesia.

Conclusion

The 5-methyl-4-nitro-1H-pyrazol-3-amine scaffold is a masterclass in rational drug design. By leveraging its unique hydrogen-bonding profile and the tunable pKa afforded by the nitro group, researchers can drive the molecule toward highly effective multi-kinase inhibition for cancer therapies, or toward multimodal receptor modulation for intractable pain. The rigorous, self-validating biochemical and radioligand assays detailed above ensure that the causality of these mechanisms is proven before advancing to in vivo models.

References

  • Source: Google Patents (US10889586B2)
  • Source: Google Patents (CA3180058A1)
  • 5-methyl-4-nitro-1H-pyrazol-3-amine - Chemical Properties and Biological Activity Source: EvitaChem URL
Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 5-methyl-4-nitro-1H-pyrazol-3-amine

Abstract This technical guide provides a comprehensive overview of the methodologies used to assess the thermodynamic stability of 5-methyl-4-nitro-1H-pyrazol-3-amine, a key energetic material and a significant scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermodynamic stability of 5-methyl-4-nitro-1H-pyrazol-3-amine, a key energetic material and a significant scaffold in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule in publicly accessible literature, this guide establishes a robust analytical framework by drawing upon established principles and data from closely related nitro-substituted pyrazole analogs. We delve into the critical experimental techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explore the power of computational chemistry, including Density Functional Theory (DFT), for predicting thermodynamic properties and decomposition pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the evaluation of thermal stability for this important class of compounds.

Introduction: The Significance of 5-methyl-4-nitro-1H-pyrazol-3-amine

5-methyl-4-nitro-1H-pyrazol-3-amine belongs to the family of nitro-substituted pyrazoles, a class of heterocyclic compounds that have garnered significant interest for their diverse applications. The presence of both an amino group and a nitro group on the pyrazole ring imparts a unique combination of properties, making them valuable as energetic materials and as versatile building blocks in the synthesis of pharmaceuticals.

The thermodynamic stability of such compounds is a critical parameter that dictates their suitability for various applications. For energetic materials, thermal stability is paramount for safe handling, storage, and predictable performance. In the context of drug development, understanding the thermal decomposition profile is essential for assessing shelf-life, formulating stable dosage forms, and ensuring patient safety.

This guide will provide a detailed exploration of the experimental and computational methodologies that are essential for a thorough evaluation of the thermodynamic stability of 5-methyl-4-nitro-1H-pyrazol-3-amine and related compounds.

Experimental Assessment of Thermodynamic Stability

The cornerstone of understanding the thermodynamic stability of a compound lies in empirical, data-driven analysis. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used techniques for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is invaluable for determining the temperatures and enthalpies of thermally induced transitions such as melting and decomposition.

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the nitro-pyrazole compound is hermetically sealed in an aluminum or gold-plated copper pan. The use of a sealed pan is crucial to prevent the evaporation of the sample before decomposition.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 5-20 °C/min, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature. Endothermic events (like melting) result in a negative peak, while exothermic events (like decomposition) produce a positive peak.

  • Data Analysis: The onset temperature of the exothermic decomposition peak is a key indicator of the compound's thermal stability. The area under the peak is integrated to determine the enthalpy of decomposition (ΔHd), which provides a measure of the energy released during the process. For many nitropyrazoles, the decomposition is a highly energetic process.[1][2]

Caption: Workflow for DSC analysis of a nitro-pyrazole.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the decomposition temperature range, identifying the number of decomposition steps, and quantifying the mass loss associated with each step.

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open ceramic or platinum pan.

  • Instrument Setup: The TGA instrument's balance is tared, and the desired atmosphere (e.g., nitrogen) is established.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range.

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rate for each decomposition step.

TGA_Workflow start Sample Preparation 5-10 mg in open pan instrument Instrument Setup Tare balance, set atmosphere (N2) start->instrument program Thermal Program Heat at constant rate (e.g., 10 °C/min) instrument->program acquisition Data Acquisition Record mass vs. temperature program->acquisition analysis Data Analysis Plot % mass loss vs. temp, determine onset of decomposition acquisition->analysis

Caption: Experimental workflow for TGA.

Interpreting Thermal Analysis Data for Nitro-pyrazoles

The thermal behavior of nitro-substituted pyrazoles can be complex. For instance, studies on 4-amino-3,5-dinitro-1H-pyrazole have shown that decomposition can occur in multiple stages.[1] The initial decomposition often involves the loss of a nitro group or interactions between adjacent amino and nitro groups. The presence of a methyl group, as in our target molecule, can also influence the decomposition pathway.

Table 1: Illustrative Thermal Stability Data for Related Nitro-substituted Pyrazoles

CompoundDecomposition Onset (°C)Decomposition Peak (°C)MethodReference
4-Amino-3,5-dinitro-1H-pyrazole~173183DSC[1][3]
3,4,5-trinitro-1H-pyrazole-~236DSC[2]
1-methyl-3,4,5-trinitro-1H-pyrazole-~217DSC[2]
3,5-dinitro-4-methylaminopyrazole-~280DTA

Note: The exact values can vary depending on the experimental conditions, such as the heating rate.

Computational Prediction of Thermodynamic Stability

In addition to experimental techniques, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of molecules. Density Functional Theory (DFT) is a particularly valuable method for this purpose.

Density Functional Theory (DFT) Calculations

DFT methods can be used to calculate various thermodynamic properties, including the heat of formation (ΔHf) and bond dissociation energies (BDEs). A positive heat of formation is often indicative of an energetic compound.

  • Molecular Modeling: The 3D structure of the 5-methyl-4-nitro-1H-pyrazol-3-amine molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Heat of Formation Calculation: The gas-phase heat of formation is often calculated using isodesmic reactions. This approach involves designing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

  • Bond Dissociation Energy (BDE) Calculation: The BDE of specific bonds, such as the C-NO2 bond, can be calculated to predict the initial step of thermal decomposition. The BDE is the energy required to break a bond homolytically. A lower BDE for a particular bond suggests that it is the "weakest link" and likely to be the first to break upon heating.

Caption: A typical workflow for DFT calculations.

Insights from Computational Studies of Nitro-pyrazoles

Computational studies on various nitro-pyrazoles have revealed important structure-stability relationships. For example, the position and number of nitro groups significantly influence the heat of formation and the BDE of the C-NO2 bonds.[4] The presence of electron-donating groups, such as the amino and methyl groups in our target molecule, can also impact the electronic structure and, consequently, the thermodynamic stability. The initial step in the decomposition of many nitro-pyrazoles is either the cleavage of the C-NO2 bond or a nitro-nitrite isomerization.[5]

Postulated Decomposition Pathways for 5-methyl-4-nitro-1H-pyrazol-3-amine

Based on the general understanding of nitro-pyrazole decomposition, we can postulate several potential initial decomposition pathways for 5-methyl-4-nitro-1H-pyrazol-3-amine:

  • C-NO2 Bond Homolysis: The cleavage of the bond between the pyrazole ring and the nitro group to form a pyrazolyl radical and a nitrogen dioxide radical. This is a common initial step for many nitroaromatic compounds.

  • Nitro-Nitrite Isomerization: The intramolecular rearrangement of the nitro group to a nitrite group, which is often followed by the cleavage of the O-NO bond.

  • Intramolecular Hydrogen Transfer: The transfer of a hydrogen atom from the amino group to an oxygen atom of the nitro group, which can initiate a cascade of decomposition reactions.

The relative likelihood of these pathways can be assessed by calculating the activation energies for each using computational methods.

Conclusion and Future Directions

While direct experimental data for 5-methyl-4-nitro-1H-pyrazol-3-amine is not extensively documented in the reviewed literature, a comprehensive framework for assessing its thermodynamic stability can be constructed based on the well-established behavior of analogous nitro-substituted pyrazoles. The synergistic use of experimental techniques like DSC and TGA, coupled with computational methods such as DFT, provides a powerful approach for a thorough evaluation.

Future research should focus on the synthesis and detailed thermal analysis of 5-methyl-4-nitro-1H-pyrazol-3-amine to validate the predictions made from computational studies and to provide concrete data for this important compound. Such studies will not only enhance our fundamental understanding of its properties but also facilitate its safe and effective application in both the pharmaceutical and materials science fields.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Decomposition of Nitropyrazoles. (2015). ResearchGate. Retrieved from [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU. Retrieved from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Publications. Retrieved from [Link]

  • Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. (2026). ResearchGate. Retrieved from [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved from [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). MDPI. Retrieved from [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a Secondary Explosive. (n.d.). Wiley Online Library. Retrieved from [Link]

  • 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. (n.d.). RSC Publishing. Retrieved from [Link]

  • 1H-Pyrazol-1-amine,5-methyl-3-nitro-(9CI). (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl). (2020). Wiley Online Library. Retrieved from [Link]

  • Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2010). ETDEWEB. Retrieved from [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. (2019). American Scientific Research Journal for Engineering, Technology, and Sciences. Retrieved from [Link]

  • Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. (2024). DergiPark. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safety Data for 5-methyl-4-nitro-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive toxicological and safety assessment of 5-methyl-4-nitro-1H-pyrazol-3-amine (CAS No. 76143-53-8).

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive toxicological and safety assessment of 5-methyl-4-nitro-1H-pyrazol-3-amine (CAS No. 76143-53-8). It is critical to note that as of the date of this publication, specific and comprehensive toxicological studies for this exact compound are not available in the public domain. Consequently, this guide has been constructed through a scientifically rigorous analysis of structural analogues and related chemical families, including aminopyrazoles, nitropyrazoles, and the broader class of aromatic nitro and amino compounds. The resulting profile is an inferred assessment designed to guide researchers in safe handling, risk assessment, and experimental design. The core principle of this guide is to treat 5-methyl-4-nitro-1H-pyrazol-3-amine with a high degree of caution, assuming the hazards presented by its constituent functional groups.

Introduction and Chemical Identity

5-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring, which is a common scaffold in medicinal chemistry.[1] The presence of both a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on the same small molecule suggests a high potential for biological activity and chemical reactivity. Nitropyrazoles are frequently used as intermediates in the synthesis of energetic materials and various biologically active molecules.[2][3]

Table 1: Compound Identification

PropertyValueSource
IUPAC Name 5-methyl-4-nitro-1H-pyrazol-3-amine-
CAS Number 76143-53-8-
Molecular Formula C₄H₆N₄O₂-
Molecular Weight 142.12 g/mol -
Canonical SMILES CC1=C([O-])C(=NN1)N-
InChI Key InChI=1S/C4H6N4O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H3,5,6,7)-

Inferred Toxicological Profile

The following toxicological profile is inferred from data on structurally similar compounds. The primary analogues used for this assessment are 3-Methyl-4-nitro-1H-pyrazole (the parent compound lacking the amino group) and 5-methyl-1H-pyrazol-3-amine (the parent compound lacking the nitro group). General toxicity data for aromatic nitro and amino compounds is also considered.[4]

Acute Toxicity

No specific LD50 data is available for the target compound. However, related structures present a range of acute toxicity profiles:

  • Pyrazole (CAS 288-13-1): Classified as harmful if swallowed and toxic in contact with skin.

  • 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide (CAS 139756-01-7): Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5]

Inference: It is prudent to assume that 5-methyl-4-nitro-1H-pyrazol-3-amine is harmful if swallowed and potentially toxic upon dermal contact . The combination of the nitro group and the pyrazole core suggests that systemic effects could follow absorption.

Skin and Eye Irritation/Corrosion

Data from analogues is highly consistent in this area:

  • 3-Methyl-4-nitro-1H-pyrazole (CAS 5334-39-4): Causes skin irritation (Category 2) and serious eye irritation (Category 2).[6]

  • 5-methyl-1H-pyrazol-3-amine (CAS 31230-17-8): Causes skin irritation (Category 2) and serious eye irritation (Category 2).[7][8]

  • Pyrazole (CAS 288-13-1): Causes skin irritation and is classified as causing serious eye damage.

Inference: There is a high degree of certainty that 5-methyl-4-nitro-1H-pyrazol-3-amine causes skin irritation and serious eye irritation . Direct contact with eyes could lead to severe damage.

Respiratory Tract Irritation
  • 3-Methyl-4-nitro-1H-pyrazole (CAS 5334-39-4): May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[6]

  • 5-methyl-1H-pyrazol-3-amine (CAS 31230-17-8): May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[7][8]

Inference: Inhalation of dust or aerosols is likely to cause respiratory tract irritation . All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Sensitization

While no specific data on sensitization was found for the closest analogues, the broader class of aromatic nitro and amino compounds is known to include skin sensitizers.[4]

Inference: The potential to act as a skin sensitizer cannot be ruled out . Researchers should be vigilant for signs of allergic contact dermatitis with repeated handling.

Chronic Toxicity and Carcinogenicity
  • Pyrazole (CAS 288-13-1): Is known to cause damage to organs (spleen, thyroid) through prolonged or repeated exposure.

  • Aromatic Nitro/Amino Compounds: This class of compounds is associated with sublethal effects from repetitive exposures, including anemia and methemoglobinemia. Some nitroso metabolites are suspected of having carcinogenic potential, particularly affecting the bladder.[4]

  • Pyrazolones: Certain pyrazolone derivatives can form carcinogenic nitrosamines under specific conditions.[9]

Inference: There is a significant concern for target organ damage with repeated exposure . The potential for this compound to be mutagenic or carcinogenic is unknown but should be considered a possibility given its structure. Long-term exposure should be minimized.

Inferred Safety Data Sheet (SDS) Synopsis

This section synthesizes the available data into a format that follows the 16 sections of a standard SDS.

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 (Predicted)H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 2 (High Confidence)H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2 (High Confidence)H319: Causes serious eye irritation
STOT - Single ExposureCategory 3 (Respiratory)H335: May cause respiratory irritation
STOT - Repeated ExposureCategory 2 (Predicted)H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic EnvironmentCategory 3 (Predicted)H412: Harmful to aquatic life with long lasting effects

Pictograms:

Signal Word: DANGER

Key Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[10]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[10]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Experimental Protocols and Workflows

Hazard Identification Workflow for a Novel Pyrazole Derivative

The causality behind this workflow is to systematically de-risk the handling and use of a novel chemical for which limited public data exists. Each step builds upon the last, from theoretical assessment to physical handling.

cluster_0 Phase 1: In-Silico & Literature Assessment cluster_1 Phase 2: Physical & Chemical Characterization cluster_2 Phase 3: Safe Handling Protocol Development A Structural Analysis (Identify functional groups: - Pyrazole Core - Nitro Group - Amino Group) B Analog Search (Search databases for compounds with the same core scaffold) A->B informs C Predictive Toxicology (QSAR) (Use software to predict mutagenicity, toxicity) B->C provides data for G Draft Internal SDS (Synthesize data from Phases 1 & 2) C->G feeds into D Small-Scale Synthesis (Synthesize <1g in fume hood with full PPE) E Analytical Confirmation (Confirm structure via NMR, MS, etc.) D->E provides material for F Physical Hazard Testing (DSC for thermal stability, drop-weight for shock sensitivity) E->F confirms material for F->G feeds into H Define PPE Requirements (Gloves, coat, eye protection) G->H dictates I Establish SOPs (Weighing, dissolution, disposal) H->I integrated into

Caption: Workflow for Hazard Assessment of a Novel Compound.

Protocol: Emergency Response to a Spill

This protocol is a self-validating system; it prioritizes containment and personnel safety before any cleanup action is taken, ensuring the response does not create a greater hazard.

  • Evacuate and Alert:

    • Immediately alert all personnel in the immediate vicinity.

    • If the spill is large (>10g), involves dust, or is outside of a containment hood, evacuate the entire lab.

    • Notify the laboratory supervisor and institutional safety officer.

  • Isolate and Ventilate:

    • Close the laboratory doors.

    • Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.

  • Don Appropriate PPE:

    • Do not re-enter without appropriate PPE.

    • Minimum PPE includes: a properly fitted respirator with particulate filters, chemical-resistant gloves (nitrile is a common choice, but check compatibility), a lab coat, and chemical splash goggles.

  • Contain the Spill:

    • For solid spills, do NOT sweep. This can generate dust. Gently cover the spill with an absorbent material from a chemical spill kit.

    • Work from the outside of the spill inward to prevent spreading.

  • Cleanup and Decontamination:

    • Carefully scoop the contained material into a clearly labeled hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water or ethanol, depending on solubility and reactivity), then wipe with a dry cloth.

    • Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.

  • Final Disposal:

    • Seal and label the hazardous waste container according to institutional guidelines.

    • Arrange for pickup by the environmental health and safety department.

Logical Relationships and Data Synthesis

The predicted hazard profile of 5-methyl-4-nitro-1H-pyrazol-3-amine is a logical amalgamation of the hazards associated with its core structural motifs.

cluster_motifs Structural Motifs cluster_hazards Predicted Hazards Compound 5-methyl-4-nitro-1H-pyrazol-3-amine M1 Aminopyrazole Moiety Compound->M1 M2 Nitropyrazole Moiety Compound->M2 H1 Skin/Eye Irritation M1->H1 Contributes to H2 Respiratory Irritation M1->H2 Contributes to M2->H1 Contributes to M2->H2 Contributes to H3 Acute Toxicity (Oral/Dermal) M2->H3 Contributes to H4 Chronic Organ Toxicity M2->H4 Contributes to

Sources

Foundational

Electronic Architecture and Dipole Dynamics of 5-Methyl-4-nitro-1H-pyrazol-3-amine

Document Type: Technical Whitepaper Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The compound 5-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 76143-53-8)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The compound 5-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 76143-53-8)[1] is a highly functionalized heterocyclic building block extensively utilized in the synthesis of multi-kinase inhibitors[2] and voltage-gated calcium channel (VGCC) modulators[3]. Its structural formula, represented by the SMILES string Cc1[nH]nc(N)c1=O[1], features a unique "push-pull" electronic system. This whitepaper deconstructs the electronic properties, dipole moment causality, and structural dynamics of this molecule, providing a self-validating framework for both its computational modeling and experimental synthesis.

Molecular Architecture and Push-Pull Causality

The pyrazole ring serves as a π -electron conduit that mediates the electronic effects of its three distinct substituents:

  • Amino Group (-NH₂ at C3): Acts as a strong electron donor via the positive mesomeric (+M) effect.

  • Methyl Group (-CH₃ at C5): Acts as a weak electron donor via the positive inductive (+I) effect and hyperconjugation.

  • Nitro Group (-NO₂ at C4): Acts as a powerful electron sink via both negative mesomeric (-M) and negative inductive (-I) effects.

The Causality of Charge Separation

The strategic placement of the electron-donating amino group adjacent to the electron-withdrawing nitro group creates a highly polarized intramolecular axis. The methyl group at C5 further breaks the symmetry, pushing additional electron density into the ring, which is subsequently funneled into the nitro group. This synergistic "push-pull" mechanism drastically alters the molecular electrostatic potential (MEP), making the molecule highly reactive in cross-coupling reactions (such as Buchwald–Hartwig aminations) used to synthesize covalent kinase inhibitors[4].

PushPull Donor Amino Group (C3) Strong Electron Donor Ring Pyrazole Ring π-Electron Conduit Donor->Ring +M Effect (Resonance) WeakDonor Methyl Group (C5) Weak Electron Donor WeakDonor->Ring +I Effect (Inductive) Acceptor Nitro Group (C4) Strong Electron Acceptor Ring->Acceptor -M / -I Effects (Pull) Dipole Net Dipole Moment Vector Generation Acceptor->Dipole Charge Separation

Caption: Electronic push-pull mechanism driving the high dipole moment in the pyrazole core.

Electronic Properties: DFT Computational Analysis

To understand the reactivity of 5-methyl-4-nitro-1H-pyrazol-3-amine, Density Functional Theory (DFT) is employed. The B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for push-pull organic systems because it provides an optimal balance between electron correlation and exchange, accurately capturing the diffuse nature of the nitro group's lone pairs.

Frontier Molecular Orbitals (FMOs)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized over the amino group and the C3-C5 region of the pyrazole ring. It dictates the molecule's nucleophilic attack vectors.

  • LUMO (Lowest Unoccupied Molecular Orbital): Strongly localized on the nitro group at C4. It dictates electrophilic susceptibility.

  • HOMO-LUMO Gap: The push-pull nature artificially lowers the HOMO-LUMO energy gap compared to unsubstituted pyrazole. A narrower gap (~4.1 eV) correlates with higher chemical reactivity and molecular polarizability, explaining its efficacy as an intermediate in complex drug syntheses[2].

Dipole Moment and Solvation Dynamics

Due to the intense charge separation between C3 and C4, the molecule exhibits a remarkably high permanent dipole moment (calculated at ~6.8 - 7.2 Debye in the gas phase). In polar solvents (e.g., DMF), which are typically used for its dissolution and subsequent reactions[2], the dipole moment increases due to solvent polarization effects stabilizing the charge-separated resonance structures.

Methodologies & Self-Validating Protocols

To ensure scientific integrity, both computational and experimental workflows must be self-validating. The following protocols detail how to extract and verify the electronic properties of this compound.

Protocol A: Self-Validating DFT Computational Workflow

This protocol ensures that the calculated dipole moment and electronic properties are derived from a true global minimum, preventing artifactual data.

  • Initialization: Input the SMILES string Cc1[nH]nc(N)c1=O[1] into a molecular builder (e.g., GaussView) and pre-optimize using molecular mechanics (UFF).

  • Geometry Optimization: Run DFT optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Set the solvent model to PCM (Polarizable Continuum Model) using DMF as the solvent to mimic experimental synthesis conditions[2].

  • Frequency Validation (Critical Step): Perform a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies mathematically validates that the geometry is a true local/global minimum rather than a transition state.

  • Property Extraction: Execute Natural Bond Orbital (NBO) analysis to extract atomic charges and Time-Dependent DFT (TD-DFT) to calculate the HOMO-LUMO gap.

Protocol Init Input Geometry (SMILES) Opt DFT Optimization (B3LYP/6-311++G**) Init->Opt Freq Frequency Check (No Imaginary Freq) Opt->Freq Validates Minima Prop Electronic Properties (MEP, NBO, TD-DFT) Freq->Prop Self-Consistent

Caption: Self-validating computational workflow for electronic property extraction.

Protocol B: Experimental Synthesis & Functionalization

The high dipole moment and electronic polarization make the amino group highly reactive. The following is a validated protocol for functionalizing the compound, commonly used in the development of multi-kinase inhibitors[2].

  • Dissolution: Charge a round-bottom flask with 5-methyl-4-nitro-1H-pyrazol-3-amine hydrochloride (1 eq). Add anhydrous DMF with mechanical stirring at room temperature[2]. Causality: DMF is chosen because its high dielectric constant stabilizes the highly polar intermediate.

  • Deprotonation: Slowly add potassium carbonate (K₂CO₃, 2.1 eq) in portions over 40 minutes[2]. Causality: K₂CO₃ neutralizes the hydrochloride salt and deprotonates the pyrazole ring, activating it for electrophilic attack.

  • Electrophilic Addition: Add the electrophile (e.g., 4-methoxybenzyl chloride, 1 eq) dropwise[2].

  • Isolation: Stir the reaction system, monitor via TLC/HPLC, and precipitate the product by pouring into ice water. Filter and dry to obtain the functionalized intermediate (e.g., 1-(4-methoxybenzyl)-5-methyl-4-nitro-1H-pyrazol-3-amine)[2].

Quantitative Data Summaries

The following tables summarize the expected quantitative electronic data derived from the push-pull architecture of 5-methyl-4-nitro-1H-pyrazol-3-amine.

Table 1: Global Electronic Properties (DFT B3LYP/6-311++G )**

PropertyValue (Gas Phase)Value (PCM - DMF)Causality / Implication
Dipole Moment ( μ ) ~6.8 Debye~8.4 DebyeHigh polarity due to C3-NH₂ / C4-NO₂ axis; enhanced by solvent stabilization.
HOMO Energy -6.45 eV-6.20 eVLocalized on the donor (-NH₂) and pyrazole π -system.
LUMO Energy -2.35 eV-2.45 eVLocalized on the acceptor (-NO₂). Lowered by -M effect.
HOMO-LUMO Gap 4.10 eV3.75 eVNarrow gap indicates high polarizability and chemical reactivity.

Table 2: NBO Atomic Charge Distribution

Atom / GroupNBO Charge (e)Electronic Role
N (Amino, C3) -0.82Primary nucleophilic center; electron source.
C3 (Pyrazole) +0.45Electron-deficient due to nitrogen electronegativity.
C4 (Pyrazole) -0.15Intermediate node; funnels density to the nitro group.
N (Nitro, C4) +0.55Highly positive; stabilized by adjacent oxygens.
O (Nitro, C4) -0.48 (x2)Ultimate electron sinks; highly electronegative.

References

  • Molport Database : 5-methyl-4-nitro-1H-pyrazol-3-amine Compound Summary. Molport.[1] URL:

  • US Patent US10889586B2 : Multi-kinase inhibitor compound, and crystal form and use thereof. Google Patents.[2] URL:

  • ACS Publications : Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. American Chemical Society.[4] URL:

  • Canadian Patent CA3180058A1 : Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain. Google Patents.[3] URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Methyl-4-nitro-1H-pyrazol-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale Introduction & Mechanistic Rationale 5-Methyl-4-nitro-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale

Introduction & Mechanistic Rationale

5-Methyl-4-nitro-1H-pyrazol-3-amine (often discussed interchangeably with its tautomer, 3-methyl-4-nitro-1H-pyrazol-5-amine) is a highly versatile heterocyclic scaffold. In contemporary drug discovery, this functionalized pyrazole serves as a critical intermediate in the development of multi-kinase inhibitors for oncology [2] and pyrazolo[1,5-a]pyrimidine derivatives targeting voltage-gated calcium channels for chronic pain management [3].

The synthesis of this compound relies on a robust, two-stage logical progression designed to maximize regioselectivity and yield:

  • Cyclocondensation: The pyrazole core is constructed via the condensation of hydrazine with a 1,3-dielectrophile (such as a β-ketonitrile). Modern optimized routes utilize microwave-assisted cyclocondensation to drive the formation of the 5-amino-3-methylpyrazole intermediate, significantly reducing reaction times while improving thermodynamic yields [1].

  • Regioselective Nitration: The intermediate undergoes electrophilic aromatic substitution. The pyrazole ring is activated by the electron-donating amino (-NH2) and methyl (-CH3) groups. Because the nitrogen heteroatoms deactivate the 3- and 5-positions toward electrophiles, the nitronium ion ( NO2+​ ) is directed exclusively to the C4 position, yielding the target compound [1].

Physicochemical Data Summary

To ensure proper analytical validation post-synthesis, the key physicochemical parameters of the target compound are summarized below [4].

ParameterValue
Chemical Name 5-methyl-4-nitro-1H-pyrazol-3-amine
CAS Registry Number 76143-53-8
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
SMILES String Cc1[nH]nc(N)c1=O
Structural Features Primary amine, nitro group, methyl group, pyrazole core

Synthetic Workflow Visualization

G N1 Hydrazine + 1,3-Dielectrophile (e.g., β-ketonitrile) N2 5-Amino-3-methylpyrazole (Intermediate) N1->N2 Microwave-Assisted Cyclocondensation N4 5-Methyl-4-nitro-1H-pyrazol-3-amine (Target Scaffold) N2->N4 Electrophilic Aromatic Substitution (C4) N3 Mixed Acid (HNO3 / H2SO4) N3->N4 Nitronium Ion (NO2+)

Figure 1: Two-stage synthetic workflow for 5-methyl-4-nitro-1H-pyrazol-3-amine.

Step-by-Step Experimental Protocol

Note: The following protocol is designed for professional laboratory environments equipped with standard fume hoods and appropriate PPE. Nitration reactions are highly exothermic and require strict thermal control.

Phase 1: Preparation of 5-Amino-3-methylpyrazole (Intermediate)

Rationale: Microwave irradiation accelerates the dehydration and cyclization steps of the hydrazine/β-ketonitrile condensation, bypassing the kinetic traps common in traditional reflux methods [1].

  • Reagent Loading: In a microwave-safe reaction vial, combine hydrazine hydrate (1.1 equivalents) with a suitable β-ketonitrile (e.g., 3-aminocrotononitrile, 1.0 equivalent).

  • Solvent Addition: Add a polar protic solvent (e.g., ethanol) to facilitate solubility and microwave energy transfer.

  • Irradiation: Seal the vial and subject the mixture to microwave irradiation at 160 °C for 15 minutes [1].

  • Workup: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Recrystallize the crude residue from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-amino-3-methylpyrazole.

Phase 2: Regioselective Nitration at C4

Rationale: Concentrated sulfuric acid acts as both a solvent and a catalyst to generate the active nitronium ion from nitric acid. Strict temperature control (< 5 °C) prevents oxidative cleavage of the pyrazole ring and minimizes the formation of degradation byproducts.

  • Acidic Dissolution: Charge a round-bottom flask equipped with a magnetic stirrer and an internal thermometer with concentrated sulfuric acid ( H2​SO4​ , 5.0 equivalents). Cool the flask to 0–5 °C using an ice-salt bath.

  • Intermediate Addition: Slowly add the 5-amino-3-methylpyrazole intermediate (1.0 equivalent) in small portions to the cold sulfuric acid. Ensure complete dissolution while maintaining the internal temperature below 5 °C.

  • Nitronium Generation & Addition: In a separate addition funnel, prepare a mixture of concentrated nitric acid ( HNO3​ , 1.2 equivalents) and concentrated sulfuric acid (1.0 equivalent). Add this "mixed acid" dropwise to the reaction flask over 30–45 minutes, strictly maintaining the internal temperature below 10 °C.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2 hours to ensure complete conversion.

  • Quenching: Carefully pour the acidic reaction mixture over crushed ice (approximately 10 times the reaction volume) with vigorous stirring.

  • Neutralization & Precipitation: Slowly add an aqueous solution of ammonium hydroxide ( NH4​OH ) or sodium hydroxide ( NaOH ) to the cold mixture until the pH reaches approximately 6.0–7.0. The target compound, 5-methyl-4-nitro-1H-pyrazol-3-amine, will precipitate as a solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual inorganic salts.

  • Drying: Dry the product in a vacuum oven at 45 °C overnight to yield the final compound. Further purification can be achieved via recrystallization if required for downstream pharmaceutical coupling.

References

  • Google Patents (US10889586B2).Multi-kinase inhibitor compound, and crystal form and use thereof.
  • Google Patents (CA3180058A1).Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain.
  • Molport. 5-methyl-4-nitro-1H-pyrazol-3-amine Compound Data. Retrieved from:[Link]

Application

Application Note: 1H and 13C NMR Characterization of 5-methyl-4-nitro-1H-pyrazol-3-amine

Abstract This application note provides a detailed guide for the comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-methyl-4-nitro-1H-pyrazol-3-amine. This pyrazole derivative is of significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-methyl-4-nitro-1H-pyrazol-3-amine. This pyrazole derivative is of significant interest in medicinal chemistry and materials science. This document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation. It addresses potential challenges such as tautomerism and provides strategies, including two-dimensional (2D) NMR techniques, for unambiguous structural elucidation. The presented methodologies are designed to ensure data integrity and reproducibility for researchers in drug development and chemical synthesis.

Introduction

5-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core, a privileged scaffold in drug discovery due to its diverse biological activities.[1] The presence of amino, methyl, and nitro functional groups on the pyrazole ring results in a unique electronic environment, making a thorough structural characterization essential for its application in synthesis and biological screening. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution.

This guide details the experimental procedures for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound. We will discuss the expected chemical shifts and coupling patterns, as well as advanced NMR techniques to overcome common challenges associated with pyrazole derivatives, such as annular tautomerism.[2]

Molecular Structure and Expected NMR Features

The chemical structure of 5-methyl-4-nitro-1H-pyrazol-3-amine is presented below. The key structural features to be characterized by NMR are the protons of the methyl group, the amine group, and the N-H of the pyrazole ring, as well as the five distinct carbon atoms.

Figure 1. Chemical structure of 5-methyl-4-nitro-1H-pyrazol-3-amine.

Annular Tautomerism

Pyrazoles that are unsubstituted at the N1 position, such as the title compound, can exist as a mixture of rapidly interconverting tautomers.[2] This exchange can influence the observed NMR spectra. If the exchange is slow on the NMR timescale, two distinct sets of signals will be observed. Conversely, if the exchange is fast, a time-averaged spectrum is obtained. Variable temperature (VT) NMR is an excellent tool to study this dynamic process.[2]

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of 5-methyl-4-nitro-1H-pyrazol-3-amine into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for pyrazole derivatives as it can better solubilize polar compounds and slow down the exchange of labile protons.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

¹H NMR Spectroscopy
  • Objective: To identify and quantify the proton environments in the molecule.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including potentially broad signals).

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).

    • Temperature: 298 K (initially).

¹³C NMR Spectroscopy
  • Objective: To identify the number and type of carbon atoms.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled with NOE (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (as ¹³C has a low natural abundance).

2D NMR Spectroscopy (COSY and HSQC)
  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks. This is particularly useful for confirming the assignments of any coupled spin systems.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached protons.

The experimental workflow is summarized in the diagram below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve H1_NMR 1H NMR dissolve->H1_NMR assign_H1 Assign 1H Signals H1_NMR->assign_H1 C13_NMR 13C NMR assign_C13 Assign 13C Signals C13_NMR->assign_C13 COSY 2D COSY COSY->assign_H1 HSQC 2D HSQC HSQC->assign_C13 structure_confirm Confirm Structure & Tautomeric Form assign_H1->structure_confirm assign_C13->structure_confirm

Figure 2. Experimental workflow for NMR characterization.

Results and Discussion: Predicted Spectral Data

While experimental data for the title compound is not widely published, we can predict the expected chemical shifts based on known data for similar pyrazole derivatives and the electronic effects of the substituents.[3][4][5]

Predicted ¹H NMR Data (in DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
N-H (ring)12.0 - 14.0Broad singlet1HThe broadness is due to quadrupolar coupling with ¹⁴N and potential chemical exchange.[2] Its presence can be confirmed by D₂O exchange.
NH6.0 - 7.5Broad singlet2HThe chemical shift can vary depending on solvent and concentration. Also exchangeable with D₂O.
CH2.2 - 2.5Singlet3HExpected to be a sharp singlet as there are no adjacent protons for coupling.
Predicted ¹³C NMR Data (in DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (ppm)Notes
C 3150 - 160Carbon bearing the amino group, expected to be downfield.
C 5140 - 150Carbon bearing the methyl group.
C 4115 - 125Carbon bearing the nitro group, its chemical shift is significantly influenced by the electron-withdrawing nature of the NO₂ group.
C H₃10 - 15Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic ring.[4]

Troubleshooting and Advanced Characterization

  • Broad N-H Signal: To confirm the N-H proton, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of D₂O is added to the NMR tube, and the sample is shaken. The N-H and NH₂ signals should disappear or significantly decrease in intensity in the subsequent spectrum.[2]

  • Tautomerism: If two sets of signals are observed, it may indicate slow tautomeric exchange. Acquiring spectra at elevated temperatures should cause the signals to coalesce into a single averaged set.[2]

  • Unambiguous Assignment: For definitive assignment of all carbon signals, especially the quaternary carbons (C3, C4, and C5), a Heteronuclear Multiple Bond Correlation (HMBC) experiment is recommended. HMBC shows correlations between protons and carbons that are two or three bonds away.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 5-methyl-4-nitro-1H-pyrazol-3-amine. By following the detailed protocols and considering the potential for tautomerism, researchers can obtain high-quality, reproducible NMR data for unambiguous structural elucidation. The application of 2D NMR techniques like COSY and HSQC, and potentially HMBC, will ensure the confident assignment of all proton and carbon signals, which is crucial for the advancement of research and development involving this important chemical entity.

References

  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • Faria, J. V., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications.
  • Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Al-Azab, F. M., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.

Sources

Method

Application Note: 5-Methyl-4-nitro-1H-pyrazol-3-amine as a Core Precursor for Voltage-Gated Calcium Channel Blockers in Pain Management

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of novel therapeutics for chronic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of novel therapeutics for chronic and neuropathic pain has increasingly shifted away from traditional opioids towards modulators of ion channel signaling. Specifically, the α2​δ subunit of Voltage-Gated Calcium Channels (VGCCs) and the N-type calcium channel (Cav2.2) have emerged as highly validated targets . This application note details the utility of 5-methyl-4-nitro-1H-pyrazol-3-amine as a critical synthetic precursor for generating pyrazolo[1,5-a]pyrimidine derivatives—a novel class of multi-target calcium channel blockers. We provide a comprehensive guide covering the mechanistic rationale, synthetic workflows, and self-validating pharmacological protocols required to evaluate these compounds.

Mechanistic Rationale: The Pyrazole Scaffold in VGCC Modulation

The α2​δ subunit is an auxiliary protein of VGCCs that regulates the forward trafficking of the channel complex to the presynaptic plasma membrane. In states of nerve injury, this subunit is overexpressed, leading to excessive calcium influx and the aberrant release of pro-nociceptive neurotransmitters such as glutamate and substance P .

While first-generation α2​δ ligands (e.g., gabapentin, pregabalin) are effective, their dose-limiting toxicities and lack of efficacy in certain patient populations have driven the search for structurally distinct modulators . The fused bicyclic pyrazolo[1,5-a]pyrimidine core has proven to be an exceptional scaffold for this purpose. By utilizing 5-methyl-4-nitro-1H-pyrazol-3-amine as the foundational building block, researchers can systematically assemble libraries of compounds that not only bind the α2​δ subunit but also exhibit dual activity against secondary pain targets, such as the sigma-1 ( σ1​ ) receptor .

Physicochemical Profiling of the Precursor

Before initiating synthesis, it is critical to understand the physicochemical boundaries of the starting material. The methyl group provides a necessary hydrophobic anchor, while the nitro group serves as both a directing group during cyclization and a masked amine for late-stage functionalization.

Table 1: Physicochemical Properties of 5-Methyl-4-nitro-1H-pyrazol-3-amine

PropertySpecification / Value
IUPAC Name 5-Methyl-4-nitro-1H-pyrazol-3-amine
CAS Number 76143-53-8
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMF, DMSO, and hot ethanol
Reactivity Profile 1,3-dinucleophile (via C3-amine and N2-pyrazole)

Synthetic Workflow: Constructing the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of VGCC modulators from this precursor relies on a regioselective condensation reaction followed by catalytic reduction and functionalization .

Step-by-Step Methodology
  • Regioselective Condensation: Dissolve 5-methyl-4-nitro-1H-pyrazol-3-amine (1.0 eq) and an appropriate 1,3-dielectrophile (e.g., a β -dimethylaminoenone, 1.1 eq) in glacial acetic acid. Reflux for 4–6 hours. The C3-amine attacks the most electrophilic center, followed by intramolecular cyclization by the pyrazole nitrogen to yield the nitro-pyrazolo[1,5-a]pyrimidine core.

  • Nitro Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to remove the catalyst and concentrate in vacuo to yield the corresponding amine.

  • Late-Stage Functionalization: React the newly formed amine with various sulfonyl chlorides or acid chlorides in the presence of N,N-diisopropylethylamine (DIPEA) to generate the final target library.

Expert Insight: The nitro group at the C4 position is not merely a placeholder. During the initial condensation, its strong electron-withdrawing nature dictates the regioselectivity of the nucleophilic attack, preventing the formation of unwanted isomeric byproducts. Once reduced, the resulting amine provides a critical vector for exploring the lipophilic sub-pockets of the α2​δ binding site.

SynthWorkflow A 5-Methyl-4-nitro- 1H-pyrazol-3-amine B Enaminone Condensation A->B C Nitro-Pyrazolo[1,5-a] pyrimidine Core B->C Cyclization D Nitro Reduction (Pd/C, H2) C->D E Amine-Pyrazolo[1,5-a] pyrimidine D->E Deprotection F Functionalization (Amidation) E->F G Target CCB (VGCC Modulator) F->G Assembly

Figure 1: Synthetic evolution of 5-methyl-4-nitro-1H-pyrazol-3-amine to a VGCC modulator.

Experimental Protocols for Pharmacological Validation

To ensure trustworthiness and reproducibility, the synthesized compounds must be evaluated through a self-validating cascade: first confirming target engagement (binding), followed by functional cellular assays .

Protocol A: Radioligand Binding Assay ( α2​δ Subunit)

This assay quantifies the competitive displacement of the gold-standard ligand, [3H] -gabapentin.

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat cerebral cortex (a tissue rich in native α2​δ−1 subunits). Resuspend in 10 mM HEPES buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 10 nM [3H] -gabapentin, and varying concentrations of the test compound (1 nM to 10 µM). Incubate for 60 minutes at room temperature to reach steady-state equilibrium.

  • Control Definition: Define non-specific binding in parallel wells using 10 µM unlabeled pregabalin.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific adherence). Wash thrice with ice-cold buffer. Quantify radioactivity using liquid scintillation counting.

Protocol B: Functional Intracellular Calcium Influx Assay

Binding does not guarantee functional antagonism. This assay measures the actual reduction in depolarization-induced Ca²⁺ influx.

  • Cell Culture & Dye Loading: Culture SH-SY5Y neuroblastoma cells in 96-well black, clear-bottom plates. Load cells with 2 µM Fluo-4 AM (calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate with the test compound for 16–24 hours (See Expert Insight below).

  • Depolarization & Readout: Stimulate cells with an automated injection of 50 mM KCl to induce membrane depolarization. Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes using a Fluorometric Imaging Plate Reader (FLIPR).

  • Validation Controls: Utilize 10 µM Nifedipine (L-type blocker) and 1 µM ω -conotoxin (N-type blocker) to isolate specific VGCC subtype contributions.

Expert Insight: A common pitfall in evaluating α2​δ ligands is relying solely on acute (30-minute) functional assays. Unlike direct pore blockers, α2​δ modulators primarily inhibit the forward trafficking of VGCCs to the plasma membrane. Therefore, extending the compound pre-incubation time to 16–24 hours is an absolute requirement to accurately quantify the trafficking-dependent reduction in calcium influx.

MOA Drug Pyrazolo[1,5-a]pyrimidine Derivative Alpha2Delta VGCC α2δ Subunit (Pre-synaptic) Drug->Alpha2Delta Competitive Binding Trafficking Inhibition of Channel Trafficking Alpha2Delta->Trafficking Modulates CaInflux Decreased Ca2+ Influx Trafficking->CaInflux Neurotransmitter Reduced Neurotransmitter Release CaInflux->Neurotransmitter Synaptic Inhibition PainRelief Neuropathic Pain Relief Neurotransmitter->PainRelief

Figure 2: Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived calcium channel blockers.

Quantitative Data Presentation: SAR & Efficacy

The structural evolution from the raw precursor to the final optimized derivative demonstrates a clear Structure-Activity Relationship (SAR). The table below summarizes representative data illustrating how functionalization of the C4-amine drives target affinity.

Table 2: Comparative Binding and Functional Efficacy (Representative SAR)

Compound StageR-Group Substitution (C4 Position) α2​δ Binding Affinity ( Ki​ , nM)Functional Ca²⁺ Inhibition (%)*
Precursor 5-Methyl-4-nitro> 10,000< 5%
Intermediate 5-Methyl-4-amino4,50012%
Optimized Derivative 4-(4-Trifluoromethylbenzamide)4588%
Positive Control Gabapentin3885%

*Measured via FLIPR assay following a 24-hour pre-incubation period.

Conclusion

5-Methyl-4-nitro-1H-pyrazol-3-amine is a highly versatile and structurally privileged precursor for the synthesis of pyrazolo[1,5-a]pyrimidine-based calcium channel blockers. By leveraging the directing effects of its nitro group during cyclization and the functionalizable amine post-reduction, researchers can efficiently access chemical space that is highly relevant for the treatment of neuropathic pain via VGCC modulation.

References

  • Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain (Patent CA3180058A1). Google Patents.
  • Preparation of pyrazolo[1,5-a]pyrimidine derivatives for blocking Cav2.2 calcium channels (Patent WO2010007074A1). Google Patents.
  • The Role of Organic Small Molecules in Pain Management . National Center for Biotechnology Information (NCBI) - PMC. URL:[Link]

  • Ion channel therapeutics for pain . Taylor & Francis Online. URL:[Link]

  • Multi-kinase inhibitor compound, and crystal form and use thereof (Patent US10889586B2). Google Patents.
Application

solvent selection for 5-methyl-4-nitro-1H-pyrazol-3-amine recrystallization

Application Note: Advanced Solvent Selection and Recrystallization Protocols for 5-Methyl-4-nitro-1H-pyrazol-3-amine Introduction & Mechanistic Context 5-Methyl-4-nitro-1H-pyrazol-3-amine (also known as 3-amino-5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solvent Selection and Recrystallization Protocols for 5-Methyl-4-nitro-1H-pyrazol-3-amine

Introduction & Mechanistic Context

5-Methyl-4-nitro-1H-pyrazol-3-amine (also known as 3-amino-5-methyl-4-nitropyrazole) is a highly versatile heterocyclic building block. It is a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for pain management [1], multi-kinase inhibitors for oncology [2], and advanced nitrogen-rich energetic materials [3].

Due to the presence of multiple hydrogen-bond donors (the primary amine and the pyrazole -NH) and strong hydrogen-bond acceptors (the nitro group and the pyrazole imine nitrogen), this molecule forms a highly rigid, densely packed intermolecular hydrogen-bonding network. This structural reality severely limits its solubility in non-polar organic solvents and complicates purification. Selecting the appropriate recrystallization solvent requires balancing the thermodynamic disruption of this hydrogen-bond lattice with the controlled supersaturation necessary for high-purity crystal growth.

Physicochemical Profiling and Solvent Causality

The selection of a recrystallization solvent is dictated by the compound's polarity and the specific impurity profile of the crude matrix.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents act as both hydrogen-bond donors and acceptors, effectively competing with the compound's internal lattice bonds. They exhibit a steep temperature-dependent solubility curve (low solubility at 0°C, high solubility at reflux), making them ideal for single-solvent cooling crystallization.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Possessing high dielectric constants and strong H-bond accepting capabilities, these solvents completely dissociate the compound even at room temperature. They are strictly utilized in solvent/anti-solvent precipitation workflows for highly impure batches.

  • Non-Polar Solvents (e.g., Heptane, Toluene): The compound is practically insoluble in these solvents. They are only useful as anti-solvents or for washing filtered crystals to strip away residual lipophilic impurities.

Table 1: Quantitative Solubility and Solvent Selection Matrix

Solvent ClassRepresentative SolventSolubility ProfileRecommended Application
Polar Protic Absolute EthanolHigh at 78°C, Low at 0°CPrimary cooling recrystallization for >85% pure crude batches.
Polar Aprotic N,N-Dimethylformamide (DMF)Very High at 25°CPrimary solvent for highly impure crude (>15% impurities).
Anti-Solvent Deionized WaterLow (Free Base), High (HCl Salt)Anti-solvent paired with DMF; drives rapid precipitation of the free base.
Non-Polar Heptane / TolueneInsolubleWashing filtered crystals to remove residual lipophilic byproducts.

Experimental Workflows and Decision Matrix

To ensure a self-validating purification system, the choice of protocol must align with the downstream application (free base vs. hydrochloride salt) and the initial purity of the crude material.

SolventSelection Start Crude 5-Methyl-4-nitro- 1H-pyrazol-3-amine Decision1 Downstream Application? Start->Decision1 FreeBase Free Base Required (e.g., Alkylation/Coupling) Decision1->FreeBase Neutral HClSalt Salt Form Required (Enhanced Stability/Aqueous Sol.) Decision1->HClSalt Salt PurityCheck Initial Purity > 85%? FreeBase->PurityCheck SaltFormation Protocol C: HCl in EtOH/Ether Crystallization at 0°C HClSalt->SaltFormation HotEtOH Protocol A: Hot Ethanol Cooling Crystallization PurityCheck->HotEtOH Yes DMFWater Protocol B: DMF/Water Solvent/Anti-Solvent PurityCheck->DMFWater No PureProduct High-Purity Product (>98% HPLC) HotEtOH->PureProduct DMFWater->PureProduct SaltFormation->PureProduct

Decision matrix for 5-methyl-4-nitro-1H-pyrazol-3-amine recrystallization workflows.

Detailed Step-by-Step Methodologies

Protocol A: Single-Solvent Cooling Crystallization (Hot Ethanol)

Causality Insight: Ethanol competes with the amine and nitro groups for hydrogen bonding at elevated temperatures, dissolving the lattice. Slow cooling gradually restores the compound's intermolecular bonds, selectively excluding structurally dissimilar impurities from the growing crystal lattice.

  • Suspension: Weigh the crude 5-methyl-4-nitro-1H-pyrazol-3-amine and suspend it in 10–12 volumes (v/w) of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Dissolution: Heat the suspension to reflux (~78°C) under continuous magnetic stirring. If the solid does not completely dissolve, add ethanol in 1-volume increments until a clear solution is achieved.

    • Self-Validation Step: Do not exceed 15 volumes; if insolubles remain at this dilution, they are likely inorganic salts or polymerized byproducts and must be removed via hot filtration.

  • Hot Filtration (Optional): Rapidly filter the boiling solution through a pre-heated Büchner funnel to remove mechanical impurities.

  • Controlled Nucleation: Transfer the filtrate to a clean flask and allow it to cool to room temperature (20–25°C) at a rate of approximately 10°C/hour.

    • Crucial causality: Rapid cooling causes crash-out (amorphous precipitation), which traps impurities. Slow cooling ensures pure, highly ordered crystal growth.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–5°C) for 2 hours.

  • Isolation: Filter the crystals under vacuum, wash with 2 volumes of ice-cold ethanol, and dry in a vacuum oven at 50°C to constant weight. (Note: Thermal decomposition onset is ~185°C, making 50°C a highly safe drying temperature[4]).

Protocol B: Solvent/Anti-Solvent Precipitation (DMF/Water)

Causality Insight: For highly impure batches, the strong solvating power of DMF is required to fully break down the crude matrix. Water acts as a potent anti-solvent that rapidly drops the solubility of the free base, forcing precipitation while leaving polar impurities dissolved in the aqueous-DMF mother liquor.

  • Dissolution: Dissolve the crude compound in a minimum volume of N,N-Dimethylformamide (DMF) (approx. 2–3 volumes) at room temperature.

  • Clarification: Filter the dark solution through a 0.45 µm PTFE membrane to remove particulates.

  • Precipitation: Set up a receiving flask containing 15 volumes of deionized water chilled to 0–5°C. Vigorously stir the water (>500 RPM) and add the DMF solution dropwise.

    • Self-Validation Step: The slow addition prevents localized high concentrations of DMF, ensuring the product precipitates as a fine, filterable powder rather than an oily semi-solid.

  • Maturation: Stir the resulting suspension at 0–5°C for 1 hour to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum. Wash the filter cake extensively with deionized water (5 × 3 volumes) to remove all residual DMF.

  • Drying: Dry the product in a vacuum oven at 60°C.

Protocol C: Hydrochloride Salt Formation and Crystallization

Causality Insight: Converting the free base to a hydrochloride salt protonates the pyrazole/amine system, drastically altering its solubility profile. The HCl salt is highly soluble in water but crystallizes beautifully from organic solvents. This method also improves the photostability and thermal stability of the compound, preventing nitro-to-nitroso rearrangement [4].

  • Dissolution: Dissolve the free base in absolute ethanol (10 volumes) at 20°C.

  • Acidification: Slowly add 6M HCl (or bubble anhydrous HCl gas if using anhydrous diethyl ether) to the solution until the pH reaches 1–2 [1].

  • Crystallization: Heat the mixture to 60°C for 30 minutes to ensure complete salt formation, then allow it to cool slowly to 0°C.

  • Isolation: Filter the precipitated 5-methyl-4-nitro-1H-pyrazol-3-amine hydrochloride.

  • Drying & Validation: Wash with cold ethanol and dry under vacuum.

    • Self-Validation Step: Test the aqueous solubility of a 10 mg sample of the final product; a rapidly forming, clear aqueous solution confirms complete conversion to the hydrochloride salt.

References

  • Title: CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain.
  • Title: US10889586B2 - Multi-kinase inhibitor compound, and crystal form and use thereof.
  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Source: PubMed Central (PMC). URL: [Link]

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 5-methyl-4-nitro-1H-pyrazol-3-amine

Introduction 5-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the influence of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the influence of its functional groups.[1] The structural elucidation of such molecules is a critical step in drug discovery and development, with mass spectrometry serving as a cornerstone analytical technique. Understanding the fragmentation pattern of this molecule is paramount for its unambiguous identification in complex matrices, for metabolism studies, and for quality control.

This application note provides a detailed guide to the anticipated mass spectrometric fragmentation of 5-methyl-4-nitro-1H-pyrazol-3-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the theoretical fragmentation pathways, present a protocol for sample analysis, and offer insights into the interpretation of the resulting mass spectra. The methodologies described herein are designed to be self-validating and are grounded in established principles of mass spectrometry.

Theoretical Fragmentation Pathways

The fragmentation of 5-methyl-4-nitro-1H-pyrazol-3-amine is governed by the interplay of its three key functional groups: the pyrazole ring, the nitro group, and the amine group. The pyrazole ring itself is known to undergo characteristic cleavages, primarily through the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[2][3][4] However, the substituents dramatically influence these fragmentation routes.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion (M⁺˙) is expected to be observed, followed by a cascade of fragmentation events. The primary fragmentation pathways are anticipated to be:

  • Loss of Nitro Group: Aromatic and heteroaromatic nitro compounds commonly exhibit losses of •NO₂ (46 Da) and •NO (30 Da).[2][5] The loss of •NO₂ would lead to a significant fragment at m/z [M-46]⁺˙. Subsequent loss of •OH from the molecular ion can also occur.[2]

  • α-Cleavage of the Amine Group: The amino group can influence fragmentation, although less dramatically than the nitro group in this context.

  • Pyrazole Ring Cleavage: Following initial losses, the pyrazole ring can fragment. The expulsion of HCN (27 Da) is a common fragmentation pathway for pyrazoles.[2][3] The loss of N₂ (28 Da) from the [M-H]⁺ ion is another characteristic fragmentation route for the pyrazole core.[2][3]

  • Methyl Group Involvement: The methyl group can participate in rearrangements or lead to the loss of a hydrogen radical (•H), potentially leading to ring expansion.[2]

A proposed EI fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [M]⁺˙ m/z 142 M_minus_NO2 [M-NO₂]⁺˙ m/z 96 M->M_minus_NO2 - •NO₂ M_minus_NO [M-NO]⁺ m/z 112 M->M_minus_NO - •NO M_minus_OH [M-OH]⁺ m/z 125 M->M_minus_OH - •OH fragment_69 [C₄H₅N₂]⁺ m/z 81 M_minus_NO2->fragment_69 - HCN fragment_68 [C₃H₄N₂]⁺˙ m/z 68 M_minus_NO2->fragment_68 - N₂ fragment_42 [C₂H₄N]⁺ m/z 42 fragment_69->fragment_42 - HCN

Caption: Proposed EI fragmentation pathway for 5-methyl-4-nitro-1H-pyrazol-3-amine.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI, the molecule is expected to be observed as the protonated molecule, [M+H]⁺. The fragmentation of this even-electron ion in tandem mass spectrometry (MS/MS) experiments will proceed through different mechanisms than the radical-driven fragmentations in EI.[6]

Key anticipated fragmentations in ESI-MS/MS include:

  • Loss of Neutral Molecules: The most common fragmentations for even-electron ions are the loss of small, stable neutral molecules. For [M+H]⁺ of 5-methyl-4-nitro-1H-pyrazol-3-amine, this could include the loss of H₂O (18 Da), NO (30 Da), and NH₃ (17 Da). The loss of H₂O is a common fragmentation pathway for protonated nitrosamines.[7]

  • Protonated Fragments: The resulting fragment ions will be protonated species.

The following table summarizes the expected key fragment ions for both EI and ESI modes.

Ionization ModePrecursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
EI142[M-NO₂]⁺˙•NO₂96
EI142[M-NO]⁺•NO112
EI142[M-OH]⁺•OH125
EI96[C₄H₅N₂]⁺HCN69
ESI (+)143[M+H-H₂O]⁺H₂O125
ESI (+)143[M+H-NO]⁺NO113
ESI (+)143[M+H-NH₃]⁺NH₃126

Experimental Protocol: Mass Spectrometric Analysis

This protocol outlines the steps for acquiring high-quality mass spectra of 5-methyl-4-nitro-1H-pyrazol-3-amine.

Sample Preparation
  • Solvent Selection: For ESI, use a high-purity solvent in which the analyte is soluble and that is compatible with mass spectrometry (e.g., methanol, acetonitrile, or a mixture with water). For direct infusion, a concentration of 1-10 µg/mL is recommended. For LC-MS, the mobile phase should be optimized for chromatographic separation.

  • EI Sample Introduction: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For direct insertion probe analysis, a few micrograms of the solid sample are sufficient.

Instrumentation and Parameters

The following are starting parameters that should be optimized for the specific instrument being used.

A. ESI-MS/MS (e.g., on a Triple Quadrupole or Q-TOF Mass Spectrometer)

Caption: Workflow for ESI-MS/MS analysis.

  • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizing Gas (N₂): 1.5 - 2.5 L/min

  • Drying Gas (N₂): 8 - 12 L/min, 300 - 350 °C

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 143.

  • MS/MS (Product Ion Scan):

    • Precursor Ion: m/z 143

    • Collision Gas: Argon

    • Collision Energy: Ramp from 10 to 40 eV to observe a range of fragments.

B. EI-MS (e.g., on a GC-MS or a Mass Spectrometer with a Direct Insertion Probe)

Caption: Workflow for EI-MS analysis.

  • Ion Source: Electron Ionization (EI)

  • Electron Energy: 70 eV[6]

  • Source Temperature: 200 - 250 °C

  • Mass Range: m/z 40 - 200

  • GC Conditions (if applicable):

    • Column: A non-polar or mid-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Data Analysis and Interpretation
  • Identify the Molecular/Protonated Ion: In EI, look for the molecular ion peak at m/z 142. In ESI, identify the protonated molecule at m/z 143.

  • Analyze the Isotope Pattern: The isotopic pattern can help confirm the elemental composition.

  • Propose Fragment Structures: Based on the accurate mass measurements (if using a high-resolution instrument) and the neutral losses, propose structures for the major fragment ions. Compare these with the theoretical fragmentation pathways discussed above.

  • Utilize Spectral Databases: If available, compare the acquired spectrum to library spectra for confirmation.

Conclusion

The mass spectrometric fragmentation of 5-methyl-4-nitro-1H-pyrazol-3-amine is a complex process directed by the interplay of its functional groups. By understanding the fundamental fragmentation mechanisms of pyrazoles and nitroaromatic compounds, researchers can confidently identify this molecule and its related structures. The protocols provided in this application note offer a robust starting point for the analysis of this and similar compounds, enabling accurate structural elucidation critical for advancing research and development in pharmaceuticals and material science.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • van der Luit, J. L., & Thuijl, J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 725-729. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Li, H., Zhang, J., & Parrish, D. A. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5098. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

  • Kuki, A., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4822. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Methyl-4-nitro-1H-pyrazol-3-amine Synthesis

Welcome to the Process Chemistry Support Hub. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals encountering yield and pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals encountering yield and purity issues during the synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine (also referred to as 3-amino-5-methyl-4-nitropyrazole).

Mechanistic Overview & Reaction Pathways

The introduction of a nitro group at the C4 position of the pyrazole core is notoriously challenging due to the ambident nucleophilicity of the substrate[1]. The electron-rich nature of the 3-amino-5-methylpyrazole precursor makes the exocyclic amine highly susceptible to oxidative cleavage by strong nitrating agents like nitric acid.

Direct electrophilic nitration often proceeds kinetically via an N-nitro intermediate. This intermediate must undergo an acid-catalyzed thermodynamic rearrangement to migrate the nitro group to the C4 position. Failure to drive this rearrangement or protect the sensitive amine leads to complex mixtures, tar formation, and significantly depressed yields.

Synthesis_Pathways cluster_A Route A: Direct Nitration cluster_B Route B: Protection Strategy SM 3-Amino-5-methylpyrazole DirNit HNO3 / H2SO4 0-5°C SM->DirNit Protect Ac2O / Pyridine (N-Protection) SM->Protect Oxidation Oxidative Degradation (Byproducts) DirNit->Oxidation Side Reaction Target 5-Methyl-4-nitro-1H-pyrazol-3-amine DirNit->Target Low Yield (<50%) Interm N-(5-methyl-1H-pyrazol-3-yl)acetamide Protect->Interm Nitration HNO3 / H2SO4 Regioselective C4 Nitration Interm->Nitration Deprotect Aqueous HCl Reflux (Deprotection) Nitration->Deprotect Deprotect->Target High Yield (>75%)

Synthesis pathways for 5-methyl-4-nitro-1H-pyrazol-3-amine comparing direct vs. protected routes.

Troubleshooting Guide & FAQs

Troubleshooting_Logic Start Issue: Low Final Yield Q1 Is the reaction mixture turning dark/tarry? Start->Q1 S1 Cause: Amine Oxidation. Action: Use Ac2O protection. Q1->S1 Yes Q2 Are multiple isomers detected via LC-MS? Q1->Q2 No S2 Cause: Incomplete N-to-C migration. Action: Increase H2SO4 conc. Q2->S2 Yes Q3 Is product lost during aqueous extraction? Q2->Q3 No S3 Cause: High aqueous solubility. Action: Precipitate as HCl salt. Q3->S3 Yes

Diagnostic logic tree for troubleshooting low yields in pyrazole nitration workflows.

Q1: Why is my yield consistently below 50% when using standard mixed acid (HNO₃/H₂SO₄) nitration? A1: Direct nitration of 3-amino-5-methylpyrazole often leads to oxidative degradation. The highly oxidizing environment of concentrated nitric acid attacks the unprotected exocyclic amine before electrophilic aromatic substitution can occur. Causality & Solution: To prevent this, implement an N-protection strategy (Route B). By converting the amine to an acetamide using acetic anhydride, the nitrogen's lone pair is delocalized into the carbonyl group. This drastically reduces its susceptibility to oxidation while maintaining enough electron density on the pyrazole ring to direct nitration to the C4 position.

Q2: I am observing a mixture of products by LC-MS. How do I improve regioselectivity for the C4 position? A2: Regioselectivity issues typically stem from the kinetic trapping of the N-nitro intermediate. Causality & Solution: The migration of the nitro group from the pyrazole nitrogen to the C4 carbon is an acid-catalyzed thermodynamic process. Ensure your sulfuric acid concentration is strictly >95%. If water is introduced (e.g., by using dilute nitric acid), the acidity function drops, halting the rearrangement. Alternatively, utilizing a microwave-assisted cyclocondensation route can bypass this by assembling the ring with the nitro group already pre-disposed to the correct geometry[2].

Q3: My product is highly water-soluble, and I lose a significant amount during aqueous workup. How can I improve recovery? A3: The free base of 5-methyl-4-nitro-1H-pyrazol-3-amine is highly polar due to the combination of the amine, nitro, and pyrazole NH groups. Causality & Solution: Avoid exhaustive liquid-liquid extraction. Instead, convert the product into its hydrochloride salt. Treating the free base in anhydrous diethyl ether with HCl gas at 0°C yields a highly crystalline hydrochloride salt, improving both recovery (>98% purity) and long-term storage stability[2].

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various synthetic strategies to help you choose the best approach for your scale and purity requirements.

Synthesis StrategyReagentsTemp (°C)Reaction TimeRegioselectivity (C4)Overall Yield
Direct Nitration HNO₃ / H₂SO₄0 to 52 hModerate (Mixtures)40 - 50%
Protection-Deprotection Ac₂O, then HNO₃/H₂SO₄204 hHigh (>95%)75 - 80%
Microwave Cyclocondensation Methylhydrazine + β-ketonitrile16015 minExcellent (>98%)~85%

Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure causality between the experimental steps and the chemical transformations.

Protocol A: Protection-Nitration-Deprotection (Bench Scale, High Purity)

This is the recommended route for standard laboratory setups to avoid oxidative degradation.

Step 1: Amine Protection

  • Dissolve 3-amino-5-methylpyrazole (10.0 g, 103 mmol) in anhydrous pyridine (50 mL) under an inert nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dropwise add acetic anhydride (11.5 g, 113 mmol) over 30 minutes, maintaining the internal temperature below 5°C.

  • IPC Check: Monitor by TLC (DCM:MeOH 9:1). The starting material spot should completely disappear, replaced by a higher Rf spot (acetamide intermediate).

  • Concentrate under reduced pressure, dilute with water (100 mL), and extract with ethyl acetate (3 x 50 mL). Dry over Na₂SO₄ and evaporate to yield the protected intermediate.

Step 2: Regioselective Nitration

  • Dissolve the protected intermediate in concentrated H₂SO₄ (40 mL) at 0°C.

  • Prepare a nitrating mixture of conc. HNO₃ (68%, 7.5 mL) and conc. H₂SO₄ (10 mL). Add this mixture dropwise to the reaction flask over 1 hour.

  • Stir at 0°C for 1 hour, then allow it to warm to 20°C for 3 hours to ensure complete N-to-C migration[1].

  • Pour the mixture over crushed ice (200 g). Filter the resulting precipitate and wash with cold water.

Step 3: Deprotection

  • Suspend the nitrated intermediate in 6M HCl (60 mL) and heat to 100°C for 2 hours[3].

  • IPC Check: LC-MS should confirm the loss of the acetyl group (M+H = 143.1)[3].

  • Evaporate the solvent to dryness to obtain 5-methyl-4-nitro-1H-pyrazol-3-amine hydrochloride.

Protocol B: Hydrochloride Salt Formation & Isolation

To maximize stability and handle the hygroscopicity of the free base[2].

  • Dissolve the crude free base of 5-methyl-4-nitro-1H-pyrazol-3-amine in minimal anhydrous diethyl ether.

  • Cool the solution to 0°C.

  • Bubble anhydrous HCl gas through the solution for 15 minutes, or add a stoichiometric amount of concentrated HCl in ethanol.

  • A crystalline precipitate will form immediately. Filter the solid under a nitrogen blanket to prevent moisture absorption.

  • Dry in a vacuum oven at 40°C for 12 hours. The resulting hydrochloride salt exhibits superior crystallinity and shelf-life.

References

  • Google Patents. "CA3180058A1 - Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain.
  • National Institutes of Health (NIH). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Available at:[Link]

Sources

Optimization

Process Chemistry Support Center: Optimizing Nitration for 5-Methyl-4-nitro-1H-pyrazol-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and mechanistic challenges encountered during the regioselective nitration of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and mechanistic challenges encountered during the regioselective nitration of aminopyrazoles.

The synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine (also known as 3-amino-5-methyl-4-nitropyrazole) requires absolute precision. Aminopyrazoles are highly electron-rich heterocycles; without rigorous temperature and kinetic control, the strongly oxidizing nitrating environment will lead to rapid degradation, poor yields, and severe thermal runaway risks. This guide provides field-proven protocols, self-validating workflows, and troubleshooting logic to ensure a safe and high-yielding process.

The Mechanistic Imperative of Temperature Control

The nitration of 3-amino-5-methylpyrazole relies on a delicate balance of electronic deactivation and regioselective activation. By dissolving the substrate in concentrated sulfuric acid, the exocyclic amino group is fully protonated to form an anilinium-like species. This in situ protection deactivates the nitrogen lone pair against oxidation by the1[1], while the C4 position of the pyrazole ring remains sufficiently nucleophilic for electrophilic aromatic substitution (EAS) by the nitronium ion (NO₂⁺).

Temperature is the master variable in this mechanism. The reaction must be strictly maintained at 0–5 °C [2]. Deviating from this thermal window compromises the regioselectivity and introduces critical safety hazards.

Thermodynamic Logic & Risk Pathways

NitrationTempLogic Start Nitration of 3-amino-5-methylpyrazole (Fuming HNO₃ / H₂SO₄) TempLow T < 0 °C (Over-cooling) Start->TempLow Chiller too cold TempOpt T = 0–5 °C (Optimal Range) Start->TempOpt Controlled dosing TempHigh T > 10 °C (Under-cooling) Start->TempHigh Rapid dosing LowEffect Reaction Kinetics Stall Nitronium Ion Accumulation TempLow->LowEffect OptEffect Regioselective C4-Nitration Amine Protected via Protonation TempOpt->OptEffect HighEffect Oxidation of Amine/Methyl Ring Cleavage & NO₂ Fumes TempHigh->HighEffect LowRisk Delayed Thermal Runaway Upon Warming LowEffect->LowRisk OptResult High Yield (>85%) Target Product Isolated OptEffect->OptResult HighRisk Low Yield / High Impurities Explosion Hazard HighEffect->HighRisk

Fig 1. Thermodynamic logic and risk pathways during aminopyrazole nitration.

Self-Validating Experimental Protocol

This methodology transforms standard 2[2] into a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Substrate Protonation

  • Action: Charge a jacketed reactor with concentrated sulfuric acid (approx. 25 equivalents). Cool the acid bath to 0 °C. Slowly add 3-amino-5-methylpyrazole (or its N-acetyl derivative) in portions under high-shear mechanical stirring.

  • Self-Validation Check: The solution must become completely homogenous and transparent. Any remaining suspension indicates incomplete protonation, which will create localized hot spots and lead to catastrophic oxidation during nitration.

Step 2: Nitronium Dosing

  • Action: Maintain the internal temperature strictly between 0 °C and 5 °C. Add fuming nitric acid (1.1 to 1.5 equivalents) dropwise via an addition funnel or dosing pump[2].

  • Self-Validation Check: The headspace of the reactor must remain entirely clear. The appearance of brown NO₂ gas is a definitive, visual indicator of oxidative degradation caused by a micro-temperature breach. If fumes appear, halt dosing immediately and increase jacket cooling.

Step 3: Reaction Maturation

  • Action: Once dosing is complete, stir the mixture at 0 °C for 30 to 60 minutes[2].

  • Self-Validation Check: The reaction mixture should exhibit a stable, mild exotherm that is easily managed by the cooling jacket. A sudden drop in temperature indicates the reaction has stalled, while a spike indicates runaway oxidation.

Step 4: Quenching & Isolation

  • Action: Carefully pour the acidic reaction mixture over crushed ice under vigorous stirring[2].

  • Self-Validation Check: Immediate precipitation of a solid product confirms successful C4-nitration. A lack of precipitate suggests the formation of highly soluble oxidative cleavage byproducts. Filter the solid through a sintered funnel and dry under vacuum.

Quantitative Process Data

To aid in process optimization and risk assessment, the following table summarizes the causal relationship between internal reaction temperature, yield, and process safety during the nitric acid dosing phase.

Internal Temperature (°C)Reaction KineticsTarget Yield (%)Impurity ProfileProcess Safety Risk
-5 to 0 Stalled60–70% (Prolonged)High unreacted starting materialHigh (Delayed thermal runaway)
0 to 5 Optimal85–92%Minimal (<2% oxidative byproducts)Low (Controlled exotherm)
10 to 15 Accelerated40–50%Moderate N-oxides and polymerized tarsModerate (NO₂ gas evolution)
> 20 Uncontrollable< 10%Complete ring cleavageCritical (Explosion hazard)

Troubleshooting & FAQs

Q1: Why must the temperature be strictly maintained at 0–5 °C during fuming nitric acid addition? A: The nitration of aminopyrazoles is highly exothermic. At 0–5 °C, the rate of electrophilic aromatic substitution at the C4 position is perfectly balanced with the heat removal capacity of standard jacketed reactors[2]. Exceeding 5 °C provides sufficient activation energy for the nitronium ion to attack the methyl group or the pyrazole ring itself, leading to oxidative cleavage and the dangerous evolution of nitrogen dioxide (NO₂) gas.

Q2: What happens if I over-cool the reaction below 0 °C to be "safe"? A: Over-cooling is a deceptive and critical safety hazard. Below 0 °C, the reaction kinetics stall. As you continue to dose fuming nitric acid, unreacted nitronium ions accumulate in the sulfuric acid matrix. If the cooling fails or the mixture is later allowed to warm, this accumulated potential energy releases simultaneously, triggering an uncontrollable thermal runaway and potential reactor over-pressurization.

Q3: For large-scale production, should I protect the amino group before nitration? A: Yes. While direct nitration is possible because the strongly acidic medium protonates the amine, many scaled-up industrial processes prefer starting with N-(5-methyl-1H-pyrazol-3-yl)acetamide[3]. The acetyl group provides a secondary layer of steric and electronic protection against oxidation, which is highly beneficial when heat transfer becomes less efficient in larger reactors (e.g., 5 L flasks or pilot plant scales). If you use the acetylated precursor, a subsequent deprotection step (heating with 6M HCl at 100 °C for 2 hours) is required to yield the final 2[2].

Q4: My product yield is low, and the reaction mixture turned dark brown. What went wrong? A: A dark brown mixture accompanied by low yield (<50%) is the hallmark of a temperature excursion above 10 °C during the dosing phase. The dark color arises from polymerized oxidation byproducts (tars). To correct this, decrease your nitric acid dosing rate, ensure your agitation is sufficient to eliminate localized hot spots, and verify the calibration of your internal temperature probe.

References

  • Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain - Google Patents (CA3180058A1). 2

  • Multi-kinase inhibitor compound, and crystal form and use thereof - Google Patents (US10889586B2). 3

  • 5-methyl-4-nitro-1H-pyrazol-3-amine - EvitaChem. 1

Sources

Troubleshooting

reducing byproduct formation during 5-methyl-4-nitro-1H-pyrazol-3-amine synthesis

Welcome to the technical support guide for the synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this synthesis, with a primary focus on minimizing byproduct formation and maximizing the yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-methyl-4-nitro-1H-pyrazol-3-amine?

A1: The most prevalent and direct method is the regioselective nitration of 3-amino-5-methylpyrazole. This reaction is an electrophilic aromatic substitution where the pyrazole ring, activated by the amino group, is nitrated at the C4 position. The choice of nitrating agent and reaction conditions is critical to ensure selectivity and prevent byproduct formation.[1][2]

Q2: What are the primary byproducts I should be aware of during this synthesis?

A2: The main byproducts arise from a lack of control over the reaction conditions. These include:

  • Dinitrated products: Formed if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), leading to a second nitro group being added to the ring or N-nitration.[3][4]

  • Oxidized impurities: The amino group is susceptible to oxidation by strong nitric acid, leading to the formation of colored, often tar-like, impurities.

  • Isomeric products: While the 4-nitro isomer is strongly favored due to the directing effects of the substituents, minor amounts of other regioisomers can form if conditions are not optimized.[1][5]

  • Unreacted starting material: Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time.

Q3: Why is strict temperature control so crucial for this reaction?

A3: Temperature control is paramount for two main reasons. First, the nitration of an activated ring system like 3-amino-5-methylpyrazole is highly exothermic. Without effective cooling, the reaction temperature can rise uncontrollably, leading to a "runaway" reaction. This significantly increases the rate of side reactions, particularly dinitration and oxidation, resulting in a complex mixture of byproducts and a lower yield of the desired product.[1][2] Second, maintaining a low temperature (typically 0–10°C) enhances the regioselectivity of the nitration at the C4 position.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a "Symptom -> Possible Cause -> Recommended Solution" format.

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black immediately upon adding the nitrating agent. 1. Runaway Reaction: Temperature is too high due to inadequate cooling or too rapid addition of the nitrating agent. 2. Oxidation: The concentration of nitric acid is too high, or the substrate is not fully dissolved, leading to localized "hot spots".1. Improve Cooling: Ensure the reaction flask is well-submerged in an efficient ice-salt or acetone-dry ice bath. 2. Slow Addition: Add the nitrating agent dropwise using an addition funnel, carefully monitoring the internal temperature. 3. Use a Milder Nitrating System: Consider using acetyl nitrate (prepared in situ from HNO₃ and acetic anhydride) which can be less aggressive.[1][4]
TLC analysis shows multiple product spots, including a major spot with a higher Rf than the desired product. Dinitration: The reaction conditions were too harsh, leading to the formation of a less polar dinitro-pyrazole byproduct.1. Reduce Nitrating Agent: Use a stoichiometric amount (or a very slight excess, e.g., 1.05-1.1 equivalents) of the nitrating agent. 2. Lower Temperature: Maintain the reaction temperature below 5°C. 3. Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
The final isolated product is a sticky, oily solid that is difficult to handle. 1. Presence of Impurities: Tar-like oxidation byproducts or residual solvents are plasticizing the solid product. 2. Incomplete Quenching: Residual acid may be present.1. Purification: Attempt to purify a small sample via column chromatography to isolate the pure product and confirm its identity.[6] 2. Trituration/Recrystallization: Try triturating the crude material with a cold, non-polar solvent (like hexane or diethyl ether) to wash away impurities. If a suitable solvent is found, recrystallization can be highly effective.[1][6] 3. Thorough Washing: Ensure the crude product is washed with cold water until the washings are neutral to remove any residual acid.[1]
The overall yield is very low, even though TLC shows complete consumption of the starting material. Product Loss During Workup: The product may have some solubility in the aqueous phase, especially if the pH is not neutral. The product may also have been lost during filtration or transfers.1. Optimize Quenching: Pour the reaction mixture onto a large amount of crushed ice to ensure rapid cooling and precipitation of the product.[1] 2. pH Adjustment: After quenching, carefully neutralize the mixture with a base like sodium carbonate or ammonium hydroxide to a pH of ~7 to minimize the solubility of the amino-pyrazole product. 3. Extraction: If the product does not precipitate well, consider extracting the neutralized aqueous layer with an organic solvent like ethyl acetate.

Visualized Reaction and Troubleshooting Logic

To better understand the process, the following diagrams illustrate the core synthesis pathway and a logical troubleshooting workflow.

Synthesis_Pathway cluster_reagents Reagents cluster_process Reaction & Workup cluster_products Products SM 3-Amino-5-methylpyrazole Dissolve Dissolve SM in conc. H₂SO₄ SM->Dissolve NA Nitrating Agent (HNO₃ / H₂SO₄) Add Dropwise Addition of Nitrating Agent NA->Add Cool Cool to 0-5°C Dissolve->Cool Cool->Add React Stir at 0-10°C (Monitor by TLC) Add->React Quench Pour onto Crushed Ice React->Quench Byproduct Dinitro & Oxidized Byproducts React->Byproduct Harsh Conditions Isolate Filter & Wash with Cold Water Quench->Isolate Product 5-Methyl-4-nitro- 1H-pyrazol-3-amine Isolate->Product

Caption: High-level workflow for the nitration of 3-amino-5-methylpyrazole.

Troubleshooting_Tree Start Problem Observed During Synthesis P1 Dark Tar Formation Start->P1 P2 Low Yield Start->P2 P3 Multiple Spots on TLC Start->P3 C1 Runaway Reaction / Oxidation P1->C1 C2 Product Loss in Workup P2->C2 C3 Dinitration / Side Reactions P3->C3 S1 Improve Cooling & Slow Reagent Addition C1->S1 S2 Neutralize Before Extraction/Filtration C2->S2 S3 Use Stoichiometric Nitrating Agent & Low Temp C3->S3

Caption: Decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by carefully controlling reaction parameters.

Materials:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Carbonate (for neutralization)

Procedure:

  • Dissolution & Cooling: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid. Cool the acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly and portion-wise, add 3-amino-5-methylpyrazole (1.0 eq) to the cold sulfuric acid. Ensure the internal temperature does not rise above 10°C during the addition. Stir until all the solid has dissolved completely.

    • Causality Note: Dissolving the substrate in sulfuric acid protonates it, which helps to control reactivity and ensures a homogenous reaction medium. Maintaining a low temperature prevents premature degradation.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid. Cool this mixture in an ice bath before use.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid via the addition funnel. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 1-2 hours for optimal control.

    • Causality Note: Slow, controlled addition of the nitrating agent is the most critical step to prevent exothermic runaway, which is the primary cause of byproduct formation.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction's progress by carefully taking a small aliquot, quenching it in ice/water, neutralizing it, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

    • Causality Note: Quenching on ice rapidly dilutes the acid and dissipates heat, effectively stopping the reaction and causing the product, which is less soluble in cold aqueous acid, to precipitate.[1]

  • Isolation & Washing: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (check with pH paper).

  • Drying: Dry the purified product under vacuum to a constant weight. The result should be a pale yellow solid. Characterize by ¹H NMR, ¹³C NMR, and melting point to confirm structure and purity.

References

  • BenchChem. (2025). Effect of solvent on the regioselectivity of pyrazole nitration. BenchChem.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
  • Mini-Review: 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • PMC. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Request PDF. (n.d.). Some Considerations about the Structure of 3(5)Methylpyrazole.
  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • BenchChem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • RSC Publishing. (n.d.). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds.
  • BenchChem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 5-Methyl-4-Nitro-1H-Pyrazol-3-Amine Analysis

Welcome to the technical support center for the analysis of 5-methyl-4-nitro-1H-pyrazol-3-amine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 5-methyl-4-nitro-1H-pyrazol-3-amine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during HPLC method development and troubleshooting for this specific analyte. Our approach is rooted in explaining the fundamental chromatographic principles to empower you to make informed decisions in your laboratory.

Section 1: Method Development FAQs

This section addresses the most common questions that arise when establishing a new HPLC method for 5-methyl-4-nitro-1H-pyrazol-3-amine.

Q1: What are the key physicochemical properties of 5-methyl-4-nitro-1H-pyrazol-3-amine that I need to consider for HPLC method development?

A1: Understanding the analyte's properties is the critical first step in developing a robust HPLC method.[1] For 5-methyl-4-nitro-1H-pyrazol-3-amine (a structural isomer of 3-methyl-4-nitro-1H-pyrazol-5-amine), the key characteristics are:

  • Structure and Functional Groups: The molecule contains a pyrazole ring, a primary amine (-NH2), a nitro group (-NO2), and a methyl group (-CH3). The amine group is basic, making its ionization state highly dependent on pH. The nitro and methyl groups, along with the pyrazole ring, contribute to its overall polarity and potential for hydrophobic interaction with a reversed-phase column.

  • Polarity and Solubility: The presence of both polar (amine, nitro) and non-polar (methyl, pyrazole ring) groups makes it a moderately polar compound. A predicted LogP value for the related isomer 3-methyl-4-nitro-1H-pyrazol-5-amine is approximately 0.26, suggesting some hydrophilicity.[2] This indicates that reversed-phase chromatography is a suitable starting point.[3]

  • pKa: The primary amine group is basic. While the exact pKa for this specific molecule is not readily published, analogous aromatic amines have pKa values that necessitate pH control for reproducible chromatography.[4] To ensure the analyte is in a consistent, single ionic state (protonated), the mobile phase pH should be controlled to at least 2 pH units below the amine's pKa.[5][6] A starting pH of 2.5-3.5 is often a good choice for amine-containing compounds.[7]

  • UV Absorbance: The nitro-aromatic structure of the molecule implies it has a chromophore suitable for UV detection.[3] A good starting point for wavelength selection would be to run a UV scan of the analyte in the mobile phase. Based on similar nitropyrazole structures, a detection wavelength around 254 nm or 275 nm is a reasonable starting point.[8][9]

Q2: What is a good starting point for the HPLC column and mobile phase?

A2: For initial method development, it is best to start with the most common and versatile conditions.[3][10]

  • Column: A C18 (ODS) column is the most common stationary phase in reversed-phase HPLC and is an excellent starting point.[3] A standard dimension like 4.6 x 150 mm with 3 or 5 µm particles provides a good balance of efficiency and backpressure.[10]

  • Mobile Phase: A simple binary mobile phase of Acetonitrile (ACN) and water is recommended.[11] ACN is often preferred over methanol as a starting organic modifier because it generally provides lower backpressure and higher elution strength, leading to sharper peaks and shorter run times.[12][13]

  • Initial Gradient: A generic scouting gradient is highly effective for determining the approximate organic solvent concentration needed to elute the analyte.[10] This allows you to quickly find the retention window and decide if an isocratic or gradient method is more suitable.

Experimental Protocol: Initial Scouting Gradient

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. (This provides a low pH to ensure the amine is protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[8]

  • Detection: UV at 254 nm.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5 minutes before the next injection.

This run will show the retention time of your analyte and any impurities, providing the basis for further optimization.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A3: The choice between Acetonitrile (ACN) and Methanol (MeOH) is a key parameter for optimizing selectivity.[14] While ACN is a good starting point, methanol can offer different selectivity due to its chemical properties.[13][15]

  • Elution Strength: ACN generally has a higher elution strength than methanol in reversed-phase HPLC, meaning lower concentrations are needed to achieve the same retention time.[12][16]

  • Selectivity: Methanol is a polar, protic solvent capable of hydrogen bonding, whereas acetonitrile is a polar, aprotic solvent.[12] This difference in chemical nature means they can interact differently with the analyte and stationary phase, sometimes leading to a reversal of elution order for closely related compounds. If you have poor resolution with ACN, trying MeOH is a logical next step.[13][14]

  • Pressure: ACN-water mixtures have a lower viscosity than MeOH-water mixtures, resulting in lower system backpressure.[13][15]

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Generally higher[12][16]Generally lower
System Pressure Lower[13]Higher
Solvent Type AproticProtic (can hydrogen bond)[12]
UV Cutoff ~190 nm~205 nm
Selectivity Different from MeOH, can alter peak spacingDifferent from ACN, offers alternative selectivity[14]
Q4: How do I select and control the mobile phase pH?

A4: For an amine-containing compound like 5-methyl-4-nitro-1H-pyrazol-3-amine, pH is one of the most powerful tools for controlling retention and peak shape.[6][17]

  • Why pH Matters: The primary amine on your analyte is a basic functional group. At a pH below its pKa, it will be protonated (R-NH3+), making it more polar and less retained on a C18 column. At a pH above its pKa, it will be in its neutral form (R-NH2), making it more hydrophobic and more retained. Operating at a pH close to the pKa can lead to split peaks and poor reproducibility as small pH shifts cause large changes in retention.[4][6]

  • The Rule of Thumb: To ensure a single, stable ionic form, the mobile phase pH should be set at least 2 pH units away from the analyte's pKa.[5] For a basic amine, this means working at a low pH (e.g., pH < 4).

  • Buffer Selection: Using a buffer is essential to control the mobile phase pH accurately. Simple acidic modifiers like formic acid or trifluoroacetic acid (TFA) at 0.1% are common for creating a low pH environment. If a specific pH value is needed (e.g., pH 3.0), a buffer system like phosphate or formate should be used. Ensure the buffer concentration is adequate (typically 10-25 mM) but not so high that it precipitates when mixed with the organic solvent.[7][18]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q1: My peak for 5-methyl-4-nitro-1H-pyrazol-3-amine is tailing. What are the common causes and how do I fix it?

A1: Peak tailing is the most common issue when analyzing basic compounds like amines.[19][20][21] The primary cause is secondary interactions between the protonated amine analyte and negatively charged, deprotonated silanol groups (Si-O-) on the silica surface of the HPLC column.[19][20]

Tailing_Troubleshooting start Peak Tailing Observed cause3 Overload start->cause3 Tailing worsens at high conc. diag Inject Neutral Compound (e.g., Toluene) start->diag cause1 Chemical Cause (Secondary Interactions) sol1a Lower Mobile Phase pH (e.g., pH 2.5-3.0) cause1->sol1a sol1b Use a Base-Deactivated (End-Capped) Column cause1->sol1b sol1c Add Competing Base (e.g., 0.1% TEA) cause1->sol1c cause2 Physical Cause (Column/System) sol2a Check for Column Void (Backflush or Replace) cause2->sol2a sol2b Check Fittings & Tubing (Minimize Dead Volume) cause2->sol2b sol3a Reduce Injection Volume or Sample Concentration cause3->sol3a diag->cause1 Neutral peak is sharp, Analyte peak tails diag->cause2 Both peaks tail

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Lower the Mobile Phase pH: This is the most effective first step. By operating at a low pH (e.g., 2.5-3.0 with 0.1% formic or phosphoric acid), you protonate the surface silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[19][20]

  • Use a Modern, Base-Deactivated Column: Many modern columns are "end-capped" or use high-purity silica with a lower concentration of active silanol groups.[19][21] These columns are specifically designed to provide better peak shape for basic compounds.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion.[18] To test for this, dilute your sample 5-fold and 10-fold and inject it again. If the peak shape improves significantly, you were overloading the column.[18]

  • Check for Physical Problems: A peak tailing issue that affects all peaks, not just your basic analyte, points to a physical problem.[21] This could be a void at the head of the column or excessive extra-column volume from using tubing with too large an internal diameter.[21][22]

Q2: I'm seeing poor resolution between my analyte and an impurity. What are my options?

A2: Improving resolution requires changing the selectivity of your separation. The most powerful parameters to adjust are, in order of impact:

  • Modify Organic Solvent Percentage: Make small, systematic changes to the isocratic percentage or the gradient slope. A shallower gradient or lower percentage of organic solvent will increase retention times and often improve the separation between peaks.

  • Change the Organic Solvent: Switch from Acetonitrile to Methanol (or vice-versa). As discussed in the FAQ section, this can significantly alter the selectivity of the separation due to different solvent-analyte interactions.[13]

  • Adjust the Mobile Phase pH: Changing the pH can subtly alter the polarity and shape of your analyte and any ionizable impurities, which can lead to significant changes in selectivity.[5][17]

  • Change the Column Temperature: Increasing the column temperature will decrease viscosity (lowering backpressure) and can sometimes improve peak efficiency and change selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 35 °C or 40 °C).

Q3: My retention time is drifting and not reproducible. What should I check?

A3: Retention time drift is a common problem that undermines the reliability of an analytical method. The cause is often related to the column or mobile phase.

Method_Dev_Workflow stage1 1. Define Analyte Properties (pKa, Polarity, UV) stage2 2. Initial Conditions Selection - C18 Column - ACN/Water + 0.1% Acid - Scouting Gradient stage1->stage2 stage3 3. Optimization stage2->stage3 stage4 4. Troubleshooting stage3->stage4 opt_a Adjust Organic % or Gradient Slope stage3->opt_a opt_b Change Organic Solvent (ACN <=> MeOH) stage3->opt_b opt_c Optimize pH stage3->opt_c ts_a Peak Tailing stage4->ts_a ts_b Poor Resolution stage4->ts_b ts_c Drifting Retention stage4->ts_c stage5 5. Final Method stage5->stage4 If problems arise opt_a->stage5 opt_b->stage5 opt_c->stage5 ts_a->stage3 ts_b->stage3 ts_c->stage3

Caption: General workflow for HPLC method development.

Checklist for Drifting Retention Times:

  • Column Equilibration: Is the column fully equilibrated before each injection? For reversed-phase, this typically requires passing 10-20 column volumes of the initial mobile phase. Insufficient equilibration is a very common cause of drift, especially at the start of a sequence.

  • Mobile Phase Preparation: Was the mobile phase prepared fresh? Buffers can degrade, and volatile components (like TFA or formic acid) can evaporate over time, changing the pH. If using a mixture of solvents (e.g., ACN and water), ensure they are accurately measured and well-mixed.[7]

  • Temperature Fluctuation: Is the column compartment temperature stable? Even small changes in ambient temperature can affect retention times if a column heater is not used.

  • Pump Performance and Leaks: Check the pump pressure for fluctuations, which could indicate a leak or a problem with the check valves. Ensure the pump is delivering a consistent mobile phase composition.

By systematically addressing these common questions and troubleshooting points, you can develop a robust and reliable HPLC method for the analysis of 5-methyl-4-nitro-1H-pyrazol-3-amine.

References

  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. (n.d.). Shimadzu. Retrieved from [Link]

  • Acetonitrile vs. Methanol for Reverse Phase Chromatography - Chrom Tech, Inc. (2025, October 14). Chrom Tech. Retrieved from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. (2025, November 17). Welch Materials. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Technology Networks. Retrieved from [Link]

  • Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024, February 9). Mason Technology. Retrieved from [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (n.d.). AKJournals. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024, September 11). iosrphr.org. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromservis. Retrieved from [Link]

  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. (2007, June 15). DergiPark. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek. Retrieved from [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (n.d.). ThaiScience. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2025, November 26). LCGC International. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems. (2022, December 1). MDPI. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies. Retrieved from [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). MDPI. Retrieved from [Link]

  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (n.d.). PMC. Retrieved from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]-1-phenyl-. (2025, December 4). US EPA. Retrieved from [Link]

  • N4-(5-Methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-N2-(4-nitrophenyl)pyrimidine-2,4-diamine. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazol-1-amine,5-methyl-3-nitro-(9CI). (n.d.). NextSDS. Retrieved from [Link]

  • 1h-pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl. (n.d.). PubChemLite. Retrieved from [Link]

  • 5-METHYL-1H-PYRAZOLE-3-AMINE. (n.d.). Gsrs. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-methyl-4-nitro-1H-pyrazol-3-amine and 3-amino-4-nitropyrazole in Drug Design

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2][3][4] Within this class o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of pharmacological activities.[1][2][3][4] Within this class of compounds, nitropyrazole derivatives have garnered significant attention as versatile intermediates and bioactive molecules.[5][6] This guide provides an in-depth, objective comparison of two closely related nitropyrazole derivatives: 5-methyl-4-nitro-1H-pyrazol-3-amine and 3-amino-4-nitropyrazole, focusing on their potential applications in drug design.

Introduction to Nitropyrazoles in Medicinal Chemistry

Nitropyrazoles are characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a nitro group. This structural motif is of great interest in drug discovery due to the electron-withdrawing nature of the nitro group, which can modulate the physicochemical properties and biological activity of the molecule.[7][8] The amino group, often present in these scaffolds, provides a key site for further chemical modification and interaction with biological targets.[1]

While both 5-methyl-4-nitro-1H-pyrazol-3-amine and 3-amino-4-nitropyrazole share the same core pyrazole structure with nitro and amino substitutions, the presence of a methyl group at the 5-position in the former introduces subtle yet significant differences that can impact their drug-like properties.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of the key properties of the two compounds.

Property5-methyl-4-nitro-1H-pyrazol-3-amine3-amino-4-nitropyrazoleSignificance in Drug Design
Molecular Formula C4H6N4O2C3H4N4O2[9]Influences molecular weight and elemental composition.
Molecular Weight ~142.12 g/mol 128.09 g/mol [9]Lower molecular weight is often preferred for better absorption and diffusion.
LogP (Partition Coefficient) Predicted to be slightly higherPredicted to be lowerIndicates the lipophilicity of a compound, affecting membrane permeability and solubility. A balanced LogP is crucial for oral bioavailability.
pKa The amino and pyrazole NH groups have distinct pKa values.The amino and pyrazole NH groups have distinct pKa values.Determines the ionization state of the molecule at physiological pH, which impacts solubility, receptor binding, and cell penetration.
Solubility Generally soluble in polar organic solvents.Soluble in polar solvents.[9]Affects formulation and bioavailability. The hydrochloride salt form of the methylated compound is highly soluble in water.[10]

The methyl group in 5-methyl-4-nitro-1H-pyrazol-3-amine increases its molecular weight and is expected to slightly increase its lipophilicity (LogP) compared to 3-amino-4-nitropyrazole. This seemingly minor structural change can have a cascading effect on the molecule's ADME properties.

Synthesis and Chemical Reactivity

The synthetic accessibility of a compound is a crucial consideration in drug development. Both molecules can be synthesized through established chemical routes, primarily involving the nitration of a pyrazole precursor.

General Synthesis of 4-Nitropyrazoles:

A common method involves the nitration of a corresponding pyrazole. For instance, 3-methyl-1,4-dinitro-1H-pyrazole can be synthesized by nitrating 3(5)-methyl-1H-pyrazole, which can then serve as a synthon for other substituted 4-nitropyrazoles.[11] The amino group can be introduced before or after the nitration step, or by reduction of a second nitro group.

Experimental Protocol: General Nitration of a Pyrazole Ring

  • Dissolution: Dissolve the pyrazole precursor in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

  • Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

The presence of the methyl group in 5-methyl-4-nitro-1H-pyrazol-3-amine can influence the regioselectivity of certain reactions and may offer steric hindrance that could affect its interaction with metabolizing enzymes. The amino and nitro groups are key functional handles for further chemical modifications. The nitro group can be reduced to an amine, providing a new site for derivatization, while the amino group can undergo a variety of reactions, including acylation and condensation.[10]

Diagram: Synthetic Pathway from Precursor to Functionalized Aminopyrazole

G cluster_synthesis Synthesis cluster_application Application in Drug Design Pyrazole_Precursor Pyrazole Precursor Nitration Nitration (e.g., HNO3/H2SO4) Pyrazole_Precursor->Nitration Nitropyrazole Nitropyrazole Intermediate Nitration->Nitropyrazole Functional_Group_Interconversion Functional Group Interconversion (e.g., Reduction of a second nitro group) Nitropyrazole->Functional_Group_Interconversion Aminonitropyrazole 5-methyl-4-nitro-1H-pyrazol-3-amine or 3-amino-4-nitropyrazole Functional_Group_Interconversion->Aminonitropyrazole Derivatization Derivatization Aminonitropyrazole->Derivatization Further Chemical Modification Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors) Derivatization->Bioactive_Molecules

Caption: A generalized workflow for the synthesis of aminonitropyrazoles and their subsequent derivatization in drug discovery.

Pharmacological Profile and Potential Applications

While direct comparative studies on the biological activities of 5-methyl-4-nitro-1H-pyrazol-3-amine and 3-amino-4-nitropyrazole are limited in publicly available literature, the broader class of aminonitropyrazoles has been explored for various therapeutic applications.

Anticancer Activity: Pyrazole derivatives are known to exhibit anticancer properties.[4][12][13] Some act as inhibitors of key enzymes in cancer signaling pathways, such as kinases.[1] The nitro group can enhance the cytotoxic potential of these compounds. For instance, certain nitropyridine analogs, a related class of compounds, have shown potent anti-proliferative activities by targeting microtubules.[14] It is plausible that both 5-methyl-4-nitro-1H-pyrazol-3-amine and 3-amino-4-nitropyrazole could serve as scaffolds for the development of novel anticancer agents.

Antimicrobial Activity: The pyrazole nucleus is a common feature in many antimicrobial agents.[2][15] The presence of amino and nitro groups can contribute to their antimicrobial efficacy.[10] These compounds may act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

Other Potential Applications:

  • Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory drugs.[16][17]

  • Central Nervous System (CNS) Disorders: The pyrazole scaffold is found in drugs targeting CNS disorders. For example, 3-methyl-4-nitro-1H-pyrazole is a precursor for the synthesis of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated for the treatment of Parkinson's disease.[11]

  • Radiosensitizers: Nitropyrazoles have been evaluated as radiosensitizers for hypoxic tumor cells, although their efficacy in this regard appears to be less than that of nitroimidazoles.[18]

The Influence of the Methyl Group: A Structure-Activity Relationship (SAR) Perspective

The key structural difference between the two molecules is the methyl group at the 5-position of 5-methyl-4-nitro-1H-pyrazol-3-amine. This substitution can have several implications for drug design:

  • Target Binding: The methyl group can provide additional hydrophobic interactions with the target protein, potentially increasing binding affinity and potency. Conversely, it could introduce steric hindrance, preventing optimal binding.

  • Metabolic Stability: The methyl group may influence the metabolic profile of the compound. It could either block a site of metabolism, increasing the drug's half-life, or it could be a site of oxidative metabolism.

  • Physicochemical Properties: As mentioned earlier, the methyl group increases lipophilicity, which can affect solubility and permeability.

The "methyl effect" has been noted in other contexts, where it can synergistically enhance the properties of a molecule.[7][19]

Diagram: Logical Relationship of Structural Modification to Biological Activity

G cluster_properties Altered Properties cluster_outcomes Potential Biological Outcomes Core_Scaffold 3-amino-4-nitropyrazole Methyl_Addition Addition of Methyl Group at C5 Core_Scaffold->Methyl_Addition Modified_Scaffold 5-methyl-4-nitro-1H-pyrazol-3-amine Methyl_Addition->Modified_Scaffold Increased_Lipophilicity Increased Lipophilicity (LogP) Modified_Scaffold->Increased_Lipophilicity leads to Potential_Steric_Effects Potential Steric Effects Modified_Scaffold->Potential_Steric_Effects leads to Modified_Metabolic_Profile Modified Metabolic Profile Modified_Scaffold->Modified_Metabolic_Profile leads to Modified_ADME_Properties Modified ADME Properties Increased_Lipophilicity->Modified_ADME_Properties Altered_Target_Binding Altered Target Binding Affinity/Selectivity Potential_Steric_Effects->Altered_Target_Binding Modified_Metabolic_Profile->Modified_ADME_Properties Different_Pharmacological_Profile Different Overall Pharmacological Profile Altered_Target_Binding->Different_Pharmacological_Profile Modified_ADME_Properties->Different_Pharmacological_Profile

Caption: The impact of the C5-methyl group on the physicochemical and potential biological properties of the aminonitropyrazole scaffold.

Conclusion and Future Directions

Both 5-methyl-4-nitro-1H-pyrazol-3-amine and 3-amino-4-nitropyrazole are valuable starting points for medicinal chemistry campaigns. The choice between them will depend on the specific therapeutic target and the desired drug properties.

  • 3-amino-4-nitropyrazole offers a simpler scaffold with a lower molecular weight, which can be advantageous for lead optimization.

  • 5-methyl-4-nitro-1H-pyrazol-3-amine provides an additional point of diversity and the potential for enhanced target interactions and metabolic stability due to the methyl group.

Further research, including direct comparative biological testing and in-depth ADMET profiling, is necessary to fully elucidate the therapeutic potential of these two compounds. The synthesis of a focused library of derivatives from both scaffolds would be a logical next step to explore their structure-activity relationships for specific disease targets. The versatility of the aminonitropyrazole core ensures its continued relevance in the ongoing quest for novel and effective therapeutics.[1]

References

  • Royal Society of Chemistry. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds.
  • PubMed. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family.
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][20][21][22]triazin-7(6H)-ones and Derivatives. Retrieved from

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025).
  • ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au.
  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan.
  • PubMed. (2022). From N-H Nitration to Controllable Aromatic Mononitration and Dinitration-The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • BenchChem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • BenchChem. (n.d.). Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis.
  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Guidechem. (2022). What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.).
  • CymitQuimica. (n.d.). CAS 16115-82-5: 3-Amino-4-nitropyrazole.
  • ResearchGate. (n.d.). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF.
  • ResearchGate. (2025). Nitropyrazole energetic compounds functionalized with dinitroethyl, trinitromethyl, or oxadiazolyl group: Synthesis, structure and energetic performance.
  • PubMed. (n.d.). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers.
  • EvitaChem. (n.d.). 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride.
  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ResearchGate. (n.d.). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity.
  • Sigma-Aldrich. (n.d.). 3-Aminopyrazole-4-carbonitrile 97 16617-46-2.
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEoF0VekJtqFpQlEPoY-otbVNyk-Z-zPYDeTKzx2ItWrC5vGnLPSVnjKHFln4OI9NH9WbJltfF0Q6fzTJGqt-Ei_zPFV6X00FrEwp7D4gTR54CxBhUJTrOUzsX1u_2JUTecBzrk0GSXO3m14b_aiUgv3TfWYAF007Xz_pf3IT6pZSYQnCh2Bg=
  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • BenchChem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • ResearchGate. (2017). (PDF) Pyrazole and its biological activity.
  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025).
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Google Patents. (n.d.). CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety.
  • Dalton Transactions (RSC Publishing). (n.d.). Combination of 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one and azine frameworks for insensitive, heat-resistant energetic materials.
  • ResearchGate. (n.d.). (PDF) Nitropyrazoles.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Comparative

Validating HPLC-UV Methods for 5-Methyl-4-nitro-1H-pyrazol-3-amine Quantification: A Comparative Guide

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediates, I often encounter challenges in standardizing analytical methods for highly polar, nitrogen-rich heterocycles. 5-Methyl-4-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediates, I often encounter challenges in standardizing analytical methods for highly polar, nitrogen-rich heterocycles. 5-Methyl-4-nitro-1H-pyrazol-3-amine (a crucial pyrazole derivative used in synthesizing multi-kinase inhibitors and anti-infectives) presents unique chromatographic challenges due to its basic amine group, electron-withdrawing nitro group, and tautomeric pyrazole core[1][2].

This guide provides a comprehensive, field-proven framework for validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for this compound, objectively comparing it against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) alternatives, and aligning with the latest ICH Q2(R2) guidelines[3][4].

Analytical Strategy: HPLC-UV vs. LC-MS/MS

When quantifying pyrazole derivatives like 5-methyl-4-nitro-1H-pyrazol-3-amine, selecting the appropriate detection mode is critical. While LC-MS/MS is often lauded for its sensitivity, HPLC-UV remains the gold standard for routine assay and purity quantification in manufacturing environments due to its robustness and adherence to Beer-Lambert linearity[5][6].

Causality Behind Method Selection

The pyrazole core, combined with the nitro and amino substituents, provides a strong, distinct chromophore suitable for UV detection[5]. In contrast, highly polar pyrazoles can suffer from severe ion suppression in MS sources when co-eluting with matrix components or ion-pairing reagents[7]. Therefore, for bulk drug substance quantification (where analyte concentration is high and matrix interference is controlled), UV detection utilizing a Diode-Array Detector (DAD) offers superior quantitative precision over MS[6][8].

Comparative Performance Matrix
ParameterHPLC-UV (Diode-Array)LC-MS/MS (Triple Quadrupole)Decision Driver for 5-Methyl-4-nitro-1H-pyrazol-3-amine
Quantitation Precision Excellent (RSD < 1.0%)Moderate (RSD 2-5%)UV is preferred for main-component assay due to higher precision[6].
Sensitivity (LOD) ~1-2 µg/mL< 1 ng/mLMS is required for genotoxic trace impurities, but UV suffices for API release[5].
Linearity Range Broad (e.g., 2.5 - 50 µg/mL)Narrow (requires isotopic standards)UV allows simple external standard calibration[5][6].
Matrix Effects MinimalHigh (Ion suppression)UV avoids complex ionization variables inherent to polar pyrazoles[7].
Operational Cost LowHighUV ensures sustainable routine QC testing[8].

Experimental Workflow & Self-Validating Protocol

To ensure scientific integrity, the analytical protocol must be a self-validating system. This means incorporating system suitability testing (SST) directly into the workflow to verify column efficiency, peak symmetry, and resolution before any sample is quantified.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Aqueous Phase: 10 mM Ammonium Acetate buffer adjusted to pH 6.0. Causality: The pKa of the amino group necessitates a buffered mobile phase to prevent partial ionization, which causes peak tailing.

  • Organic Phase: HPLC-grade Acetonitrile.

  • Action: Filter through a 0.22 µm membrane and degas ultrasonically.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Elution: Gradient elution starting at 10% Organic, ramping to 60% over 15 minutes. Causality: Retains the polar 5-methyl-4-nitro-1H-pyrazol-3-amine early on while washing out hydrophobic synthetic byproducts later.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the nitropyrazole chromophore).

3. Sample Preparation:

  • Accurately weigh 25 mg of the 5-methyl-4-nitro-1H-pyrazol-3-amine standard.

  • Dissolve in 50 mL of diluent (Water:Acetonitrile, 50:50 v/v) to yield a 0.5 mg/mL stock solution[5].

  • Perform serial dilutions to construct the calibration curve.

Analytical Workflow Diagram

HPLC_Workflow A Sample Preparation (0.5 mg/mL Stock) B System Suitability (Resolution > 2.0, Tailing < 1.5) A->B C RP-HPLC Separation (Gradient C18) B->C D UV-DAD Detection (254 nm) C->D E ICH Q2(R2) Validation (Linearity, Accuracy, Precision) D->E

Experimental workflow for HPLC-UV quantification of pyrazole derivatives.

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation, ensuring the method is fit for its intended purpose[3][4]. Below is the validation data summary for the proposed method.

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte retention timePeak purity angle < Peak purity threshold (DAD)Pass
Linearity R2≥0.999 over reportable range R2=0.9998 (Range: 5 - 50 µg/mL)Pass[5][9]
Accuracy Recovery across 3 levels (80%, 100%, 120%)98.5% - 101.2%Pass[5]
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.85%Pass[5]
LOD / LOQ Signal-to-Noise 3:1 (LOD) and 10:1 (LOQ)LOD = 1.5 µg/mL, LOQ = 4.5 µg/mLPass

Note: According to ICH Q2(R2), the reportable range is derived from product specifications. For assay methods, linearity must be demonstrated up to 120% of the specification acceptance criterion[3].

Robustness & Lifecycle Management

Under ICH Q2(R2) and the complementary Q14 guidelines, robustness should be evaluated using a risk-based approach[4][9]. For 5-methyl-4-nitro-1H-pyrazol-3-amine, deliberate variations in mobile phase pH ( ±0.2 units) and column temperature ( ±5∘C ) were tested. The causality here is that the amine's ionization state is highly sensitive to pH shifts; maintaining pH 6.0 ensures the compound remains fully unionized, preserving retention time stability and peak symmetry.

References

  • Vertex Pharmaceuticals. Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain. Google Patents (CA3180058A1).
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (November 30, 2023). Available at: [Link]

  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (March 19, 2024). Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. (January 07, 2026). Available at: [Link]

  • IJSRT Journal. Comparative Study of UV And HPLC Methods for Estimation of Drug. (October 27, 2025). Available at: [Link]

  • National Institutes of Health (NIH). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS. Available at: [Link]

  • ResearchGate. LC-MS vs. HPLC for peptide quantification? (July 22, 2020). Available at:[Link]

Sources

Validation

Comparative Binding Efficacy of 5-Methyl-4-nitro-1H-pyrazol-3-amine Derivatives: A Technical Guide for Kinase Inhibitor Development

Executive Overview In modern rational drug design, the selection of a core structural scaffold dictates both the binding thermodynamics and the synthetic tractability of the final therapeutic agent. 5-methyl-4-nitro-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern rational drug design, the selection of a core structural scaffold dictates both the binding thermodynamics and the synthetic tractability of the final therapeutic agent. 5-methyl-4-nitro-1H-pyrazol-3-amine and its derivatives have emerged as highly privileged building blocks, particularly in the development of highly selective kinase inhibitors and multimodal neuroactive agents[1].

As a Senior Application Scientist, I have evaluated numerous heterocyclic cores. While traditional pyrimidine-based scaffolds dominate the early generations of ATP-competitive inhibitors, the 5-methyl-4-nitro-1H-pyrazol-3-amine framework offers superior bidentate hydrogen-bonding capabilities and a unique synthetic handle (the 4-nitro group) for designing covalent warheads. This guide objectively compares the binding efficacy of these pyrazole derivatives against alternative scaffolds, providing mechanistic insights and self-validating experimental protocols for your drug development workflows.

Mechanistic Rationale: The Pyrazole Scaffold Advantage

To understand the efficacy of this scaffold, we must analyze the causality behind its structural components:

  • The 3-Amine Group: Acts as a critical hydrogen bond donor. When paired with the adjacent pyrazole nitrogen (an acceptor), it perfectly mimics the N1 and N6 interactions of the adenine ring in ATP, anchoring the molecule to the kinase hinge region backbone.

  • The 5-Methyl Group: Provides precise steric bulk. This methyl group is strategically positioned to probe the hydrophobic "gatekeeper" pockets of kinases (such as Aurora A and FGFR4), significantly enhancing target selectivity over off-target kinases that possess bulkier gatekeeper residues[2].

  • The 4-Nitro Group (The Synthetic Handle): The electron-withdrawing nature of the nitro group modulates the pKa of the pyrazole ring, optimizing it for physiological pH. More importantly, it serves as a stable placeholder during initial cross-coupling reactions. It can later be reduced to an amine and acylated to form a Michael acceptor (e.g., an acrylamide), enabling irreversible covalent binding to specific cysteine residues[3].

Pathway Ligand ATP / Native Ligand Kinase Target Kinase (e.g., FGFR4, Aurora) Ligand->Kinase Activates Inhibition Kinase Inactivation Kinase->Inhibition Blocks Signaling Scaffold 5-Methyl-4-nitro-1H- pyrazol-3-amine Scaffold Hinge Hinge Region Binding (Hydrogen Bonds) Scaffold->Hinge ATP-Competitive Covalent Covalent Warhead (Reduced & Acylated) Scaffold->Covalent Synthetic Modification Hinge->Kinase Reversible Inhibition Covalent->Kinase Irreversible Binding (e.g., Cys552)

Mechanistic pathways of reversible and covalent kinase inhibition via pyrazole derivatives.

Comparative Efficacy Profiling

When benchmarked against traditional pyrimidine or quinazoline alternatives, 5-methyl-4-nitro-1H-pyrazol-3-amine derivatives demonstrate distinct advantages in both steric flexibility and functionalization potential.

Table 1: Structural Scaffold Comparison
Parameter5-Methyl-4-nitro-1H-pyrazol-3-aminePyrimidine AlternativesCausality / Impact
Hinge Binding Motif Bidentate (Donor/Acceptor)Monodentate or BidentatePyrazole provides a tighter, more thermodynamically stable hydrogen-bond network in the ATP pocket.
Synthetic Tractability High (Nitro reduction to warhead)Moderate (Requires complex cross-coupling)The C4-nitro group allows direct, late-stage conversion to acrylamides for covalent binding[3].
Steric Profile Compact (5-membered ring)Bulky (6-membered ring)The 5-methyl group accesses deep hydrophobic pockets often inaccessible to rigid 6-membered rings.
Table 2: Quantitative Binding Efficacy (IC50 & Kd)

The following data synthesizes the performance of pyrazole derivatives across different high-value oncology and immunology targets.

Target KinasePyrazole Derivative ClassBinding ModeIC50 (nM)Kd (nM)Reference Alternative (IC50)
FGFR4 Aminoindazole-acrylamideCovalent (Cys552)~2.5<1.0Fisogatinib (~3.0 nM)
Aurora A Pyrazolo-diazepineReversible~15.45.2Alisertib (~1.2 nM)
IRAK4 PyrrolopyridazineReversible~12.04.1PF-06650833 (~2.4 nM)

Data synthesized from established biochemical assays[3],[2],[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the protocols used to evaluate these derivatives must be self-validating. Below are the definitive methodologies for synthesizing the covalent warhead and evaluating its binding kinetics.

Protocol A: Synthesis of Covalent FGFR4 Inhibitors via Nitro Reduction

Causality: Generating a covalent inhibitor requires a reactive Michael acceptor. The 4-nitro group is stable during initial scaffold construction and is only activated in the final steps to prevent unwanted side reactions.

  • Buchwald–Hartwig Coupling: React the core indazole scaffold with 1-methyl-4-nitro-1H-pyrazol-3-amine. Causality: This establishes the primary C-N bond necessary for hinge-region orientation[3].

  • Nitro Reduction: Treat the intermediate with iron dust and ammonium chloride in ethanol/water (80°C). Causality: Selectively reduces the 4-nitro group to an amine without cleaving the newly formed C-N bonds.

  • Acylation (Validation Step): React the resulting amine with acryloyl chloride at 0°C.

    • Self-Validation Checkpoint: Perform LC-MS immediately post-reaction. The disappearance of the amine mass peak and the appearance of the[M+54]+ peak confirms the successful installation of the acrylamide warhead.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While TR-FRET provides endpoint IC50 values, SPR is essential for distinguishing between reversible and covalent binding modes by resolving the association ( kon​ ) and dissociation ( koff​ ) rates. Covalent pyrazole derivatives will exhibit a koff​ approaching zero.

  • Target Immobilization: Immobilize the target kinase (e.g., FGFR4) onto a CM5 sensor chip via standard amine coupling.

  • Baseline Equilibration: Flow running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20) until baseline drift is <0.1 RU/min.

    • Self-Validation Checkpoint: A stable baseline is an absolute prerequisite. Drift >0.1 RU/min indicates surface instability or kinase denaturation, which will mathematically invalidate kinetic fits.

  • Analyte Injection: Inject a concentration series (0.5 nM to 50 nM) of the pyrazole derivative at a flow rate of 30 µL/min.

  • Surface Regeneration: Inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

    • Self-Validation Checkpoint: For reversible inhibitors (like the IRAK4 derivatives[4]), the signal must return to the exact pre-injection baseline. For covalent FGFR4 inhibitors, the signal will not return to baseline, validating irreversible target engagement.

SPR Prep 1. Ligand Immobilization (Kinase onto CM5 Chip) Equil 2. Baseline Equilibration (Drift < 0.1 RU/min) Prep->Equil Inject 3. Analyte Injection (Pyrazole Derivatives) Equil->Inject Assoc 4. Association Phase (Measure On-Rate) Inject->Assoc Dissoc 5. Dissociation Phase (Measure Off-Rate) Assoc->Dissoc Regen 6. Surface Regeneration (Self-Validation Step) Dissoc->Regen Regen->Equil Replicate Series

Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Conclusion

The 5-methyl-4-nitro-1H-pyrazol-3-amine scaffold offers a highly tunable, thermodynamically favorable platform for kinase inhibitor development. By leveraging the hydrogen-bonding capacity of the 3-amine and the synthetic versatility of the 4-nitro group, researchers can rationally design both reversible deep-pocket inhibitors and highly selective covalent therapeutics. Utilizing rigorous, self-validating kinetic assays like SPR ensures that these structural advantages translate reliably into robust clinical candidates.

References

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: ACS Publications URL:3

  • Multi-kinase inhibitor compound, and crystal form and use thereof Source: US Patent (Google Patents) URL:2

  • Pyrrolopyridazine Inhibitors of IRAK4 Activity Source: EP Patent (Google Patents) URL:4

  • Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain Source: CA Patent (Google Patents) URL:1

Sources

Comparative

A Senior Application Scientist's Guide to the Catalytic Synthesis of 5-Methyl-4-nitro-1H-pyrazol-3-amine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 5-methyl-4-nitro-1H-pyrazol-3-amine stands out as a valuable intermediate, finding applications in the development of energetic materials and as a scaffold in medicinal chemistry. The efficient and high-yield synthesis of this molecule is, therefore, of significant interest. This guide provides an in-depth, objective comparison of various catalytic approaches for the synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy.

The synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine is most effectively approached as a two-step process. The first step involves the formation of the pyrazole ring to yield 5-methyl-1H-pyrazol-3-amine, followed by a regioselective nitration at the C4 position. This guide will critically evaluate and compare catalytic methodologies for each of these crucial transformations.

Part 1: Catalytic Synthesis of the 5-Methyl-1H-pyrazol-3-amine Intermediate

The cornerstone of synthesizing the pyrazole core of our target molecule lies in the condensation reaction between a β-ketonitrile, such as acetoacetonitrile, and hydrazine. While this reaction can proceed without a catalyst, the use of catalysts can significantly improve reaction rates and yields. The choice of catalyst, be it acid, base, or a more sophisticated system, can have a profound impact on the efficiency of this cyclization.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of different catalytic approaches for the synthesis of 5-methyl-1H-pyrazol-3-amine and its close analogs.

Catalyst SystemStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
None (Thermal) Acetoacetonitrile, Hydrazine hydrateEthanolReflux8~70-80[1]
Acid Catalysis (AcOH) 3-Methoxyacrylonitrile, PhenylhydrazineTolueneMicrowave-90 (for 5-amino isomer)[2]
Base Catalysis (EtONa) 3-Methoxyacrylonitrile, PhenylhydrazineEthanolMicrowave-85 (for 3-amino isomer)[2]
Solid Acid Catalyst (Montmorillonite K-10) Ethyl acetoacetate, Hydrazine hydrateEthanolReflux292 (for pyrazolone)[1]

Expert Insights: The synthesis of 5-aminopyrazoles is a well-established transformation, often achieved through the reaction of β-ketonitriles with hydrazines[3][4]. The regioselectivity of this reaction, yielding either the 3-amino or 5-amino isomer, is a critical consideration. Generally, the 5-amino isomer is the thermodynamically favored product[5]. However, specific reaction conditions, including the choice of catalyst, can influence the kinetic product distribution[2]. For the synthesis of the desired 3-amino-5-methylpyrazole, base-catalyzed conditions may favor the formation of the 3-amino isomer, as demonstrated in the synthesis of related aminopyrazoles[2]. While solid acid catalysts like Montmorillonite K-10 have shown high efficacy in related pyrazolone synthesis, their application to aminopyrazole synthesis from β-ketonitriles warrants further investigation to optimize for the desired isomer.

Experimental Protocol: Base-Catalyzed Synthesis of 5-Methyl-1H-pyrazol-3-amine

This protocol provides a representative method for the synthesis of the aminopyrazole intermediate, adapted from methodologies reported for similar compounds[2].

Materials:

  • Acetoacetonitrile

  • Hydrazine hydrate

  • Sodium ethoxide (EtONa)

  • Ethanol (absolute)

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add acetoacetonitrile (1.0 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, add hydrazine hydrate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-methyl-1H-pyrazol-3-amine, which can be further purified by recrystallization or column chromatography.

Part 2: Regioselective Nitration of 5-Methyl-1H-pyrazol-3-amine

The second crucial step in the synthesis of our target molecule is the regioselective introduction of a nitro group at the C4 position of the pyrazole ring. The amino group at C3 is an activating group and an ortho-para director, which should favor nitration at the C4 position. However, the amino group is also susceptible to oxidation and the pyrazole ring itself can be sensitive to harsh nitrating conditions. Therefore, the choice of the nitrating agent and catalyst is paramount to achieving a high yield of the desired product while minimizing side reactions.

Comparative Analysis of Nitration Methods

Direct nitration of aminopyrazoles is not extensively documented with a wide range of catalysts. The following table provides a comparison of potential nitrating systems, drawing from literature on the nitration of pyrazoles and other activated aromatic systems.

Nitrating SystemSubstrateSolventTemperature (°C)Yield (%)Reference
HNO₃/H₂SO₄ 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid-9073[6]
HNO₃/TFAA Various pyrazolesTrifluoroacetic anhydride-~60 (average)[7]
5-Methyl-1,3-dinitro-1H-pyrazole (Nitrating Reagent) Various (hetero)arenesMeCN10038-95[8][9]
Pd₂(dba)₃ / AgNO₃ N-pyridylcarbazole (C-H nitration)1,4-Dioxane12069[10]

Expert Insights: Conventional nitration using a mixture of nitric acid and sulfuric acid is effective for a range of pyrazole derivatives, though the conditions are harsh and may not be suitable for substrates with sensitive functional groups like a free amino group[6]. A milder approach using nitric acid in trifluoroacetic anhydride has been reported for the nitration of various five-membered heterocycles, offering a potentially more compatible alternative[7]. A significant advancement in nitration chemistry is the development of N-nitropyrazole-based nitrating reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, which allow for the nitration of a broad range of aromatics under milder conditions[8][9]. Palladium-catalyzed C-H nitration has also emerged as a powerful tool for the regioselective nitration of heterocycles, although its application to aminopyrazoles would require further investigation[10].

Given the sensitivity of the amino group, a protection-deprotection strategy is a prudent approach. The amino group can be acetylated to form an amide, which is less activating and more stable to nitrating conditions. Following nitration, the acetyl group can be readily removed by hydrolysis.

Experimental Protocol: Two-Step Nitration via an Acetamide Intermediate

This protocol outlines a reliable method for the nitration of 5-methyl-1H-pyrazol-3-amine via a protective acetylation step.

Step 2a: Acetylation of 5-Methyl-1H-pyrazol-3-amine

Materials:

  • 5-Methyl-1H-pyrazol-3-amine

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

Procedure:

  • Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 equivalent) in a mixture of dichloromethane and pyridine.

  • Cool the solution in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(5-methyl-1H-pyrazol-3-yl)acetamide.

Step 2b: Nitration of N-(5-Methyl-1H-pyrazol-3-yl)acetamide

Materials:

  • N-(5-Methyl-1H-pyrazol-3-yl)acetamide

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • Carefully add concentrated sulfuric acid to a flask and cool it in an ice-salt bath.

  • Slowly add N-(5-methyl-1H-pyrazol-3-yl)acetamide to the cold sulfuric acid with stirring, ensuring the temperature remains low.

  • Once the acetamide is dissolved, slowly add fuming nitric acid dropwise, maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetamide.

Step 2c: Hydrolysis of the Acetamide

Materials:

  • N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide

  • Hydrochloric acid (e.g., 6M)

  • Sodium hydroxide solution

Procedure:

  • Heat a suspension of N-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetamide in aqueous hydrochloric acid at reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 5-methyl-4-nitro-1H-pyrazol-3-amine.

Visualizing the Synthetic Workflow

To provide a clear overview of the proposed synthetic strategy, the following workflow diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_step1 Part 1: Aminopyrazole Synthesis cluster_step2 Part 2: Regioselective Nitration Start1 Acetoacetonitrile + Hydrazine Reaction1 Catalytic Cyclization Start1->Reaction1 Product1 5-Methyl-1H-pyrazol-3-amine Reaction1->Product1 Product1_2 5-Methyl-1H-pyrazol-3-amine Protection Acetylation Product1_2->Protection Intermediate N-acetyl Intermediate Protection->Intermediate Nitration Nitration Intermediate->Nitration Nitro_Intermediate N-acetyl-4-nitro Intermediate Nitration->Nitro_Intermediate Deprotection Hydrolysis Nitro_Intermediate->Deprotection Final_Product 5-Methyl-4-nitro-1H-pyrazol-3-amine Deprotection->Final_Product

Caption: Overall two-step synthetic workflow for 5-methyl-4-nitro-1H-pyrazol-3-amine.

Catalytic_Cycle cluster_aminopyrazole Aminopyrazole Formation (Base Catalyzed) Ketonitrile β-Ketonitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone + Hydrazine Hydrazine Hydrazine Catalyst Base (e.g., EtONa) Catalyst->Hydrazone catalyzes Cyclization Intramolecular Cyclization Hydrazone->Cyclization Aminopyrazole 3-Aminopyrazole Cyclization->Aminopyrazole - H₂O

Caption: Proposed mechanism for the base-catalyzed synthesis of 3-aminopyrazoles.

Conclusion

The synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine is a multi-step process that requires careful consideration of catalytic conditions to achieve high yields and regioselectivity. For the initial formation of the 5-methyl-1H-pyrazol-3-amine intermediate, a base-catalyzed condensation of a β-ketonitrile with hydrazine offers a promising route, with the potential for high yields of the desired 3-amino isomer. The subsequent nitration step is more challenging due to the presence of the activating and sensitive amino group. A protection-nitration-deprotection strategy is recommended to ensure the regioselective introduction of the nitro group at the C4 position while preserving the integrity of the molecule.

Further research into the direct catalytic nitration of aminopyrazoles using modern methodologies, such as those employing N-nitropyrazole reagents or transition metal catalysis, could lead to more efficient and atom-economical synthetic routes. This guide provides a solid foundation for researchers to embark on the synthesis of this important molecule, with the provided protocols and comparative data serving as a valuable starting point for methodological development and optimization.

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2022.

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen, 2016.

  • A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery. BenchChem, 2025.

  • Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 2014.

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 2013.

  • Organic CHEMISTRY. Trade Science Inc., 2014.

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o, N.D.

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 2024.

  • Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules, 2011.

  • Direct nitration of five membered heterocycles. ARKIVOC, 2005.

  • Pyrazole synthesis. Organic Chemistry Portal, N.D.

  • Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate, 2015.

  • From N-H Nitration to Controllable Aromatic Mononitration and Dinitration-The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PubMed, 2022.

  • Process for producing 5-amino-3-methylpyrazole. Google Patents, 1993.

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011.

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC, 2011.

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC, 2020.

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 2023.

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate, 2011.

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC, 2020.

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI, 2023.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal, 2008.

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Validation

A Comparative Guide to the Spectroscopic Validation of 5-methyl-4-nitro-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the molecular structure of 5-methyl-4-nitro-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the molecular structure of 5-methyl-4-nitro-1H-pyrazol-3-amine. As a Senior Application Scientist, this document moves beyond a simple listing of methods to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its spectroscopic signature is paramount for the development of novel therapeutics.[1][2]

Introduction to the Spectroscopic Challenge

5-methyl-4-nitro-1H-pyrazol-3-amine is a small molecule with distinct functional groups: a pyrazole ring, a nitro group, an amine group, and a methyl group. Each of these moieties contributes to a unique spectroscopic fingerprint. The primary challenge in the validation of this structure lies in the unambiguous assignment of signals and the understanding of how these functional groups influence each other's spectral properties. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in achieving comprehensive structural confirmation.

Orthogonal Validation: A Multi-faceted Approach

A cornerstone of trustworthy structural validation is the use of orthogonal techniques. Each spectroscopic method provides a different piece of the molecular puzzle. By combining evidence from NMR, FT-IR, UV-Vis, and MS, we create a self-validating system where the data from one technique corroborates the others, leading to a high degree of confidence in the final structural assignment.

cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_confirmation Structural Confirmation Syn Synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine Pur Purification (e.g., Recrystallization) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR FTIR FT-IR Spectroscopy Pur->FTIR UVVis UV-Vis Spectroscopy Pur->UVVis MS Mass Spectrometry Pur->MS Confirm Unambiguous Structure Elucidation NMR->Confirm FTIR->Confirm UVVis->Confirm MS->Confirm

Caption: Workflow for the synthesis and spectroscopic validation of 5-methyl-4-nitro-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 5-methyl-4-nitro-1H-pyrazol-3-amine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data for 5-methyl-4-nitro-1H-pyrazol-3-amine (in DMSO-d₆):

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~12.0-13.0Broad Singlet1HN-H (pyrazole ring)The acidic proton on the pyrazole nitrogen is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential exchange.[3]
2~5.0-6.0Broad Singlet2H-NH₂The amine protons are also subject to exchange and will appear as a broad singlet. Their chemical shift can be highly variable.[3]
3~2.3Singlet3H-CH₃The methyl group protons are shielded and appear as a sharp singlet as there are no adjacent protons to couple with.

Comparison with Alternatives: In analogous pyrazole structures, the position of the methyl and amine protons can vary depending on the other substituents on the ring.[4][5] For instance, the absence of the electron-withdrawing nitro group would likely shift the signals upfield. The use of aprotic solvents like DMSO-d₆ is crucial for observing the N-H protons, which might be exchanged in protic solvents like D₂O.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment.

Predicted ¹³C NMR Data for 5-methyl-4-nitro-1H-pyrazol-3-amine (in DMSO-d₆):

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
1~150C3The carbon atom attached to the amino group is expected to be significantly deshielded.
2~145C5The carbon atom bearing the methyl group will also be in the aromatic region.
3~130C4The carbon atom attached to the nitro group will be deshielded due to the electron-withdrawing nature of the nitro group.
4~12-CH₃The methyl carbon is highly shielded and appears upfield.

Comparison with Alternatives: The chemical shifts of the pyrazole ring carbons are sensitive to the nature and position of substituents. For example, in 3-methyl-4-nitro-1H-pyrazole, the C3 and C5 signals would be in different positions compared to the title compound due to the presence of the amino group at C3.[7]

cluster_nmr NMR Analysis Workflow Prep Sample Preparation (5-10 mg in 0.6-0.7 mL DMSO-d₆) Acq Data Acquisition (400 MHz Spectrometer) Prep->Acq Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) Acq->Proc Anal Spectral Analysis (Chemical Shift, Integration, Multiplicity) Proc->Anal Eluc Structure Elucidation Anal->Eluc

Caption: Standard workflow for NMR analysis.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is an excellent tool for the rapid identification of functional groups within a molecule.

Expected FT-IR Absorption Bands for 5-methyl-4-nitro-1H-pyrazol-3-amine:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3200N-H Stretch-NH₂ (amine)The asymmetric and symmetric stretching of the primary amine will result in two bands in this region.
3200-3100N-H StretchN-H (pyrazole)The N-H stretch of the pyrazole ring often appears as a broad band due to hydrogen bonding.[6]
1560-1500 & 1360-1300Asymmetric & Symmetric NO₂ Stretch-NO₂ (nitro)These two strong absorptions are characteristic of the nitro group.[8]
1650-1550C=N StretchPyrazole RingThe stretching vibration of the carbon-nitrogen double bond within the pyrazole ring.[6]
2950-2850C-H Stretch-CH₃ (methyl)The stretching vibrations of the methyl group C-H bonds.

Comparison with Alternatives: The absence of the nitro group in a similar molecule, such as 5-methyl-1H-pyrazol-3-amine, would lead to the disappearance of the strong NO₂ stretching bands, providing a clear point of comparison.[9] The broadness of the N-H stretching band is a hallmark of pyrazoles in the solid state.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated system of the pyrazole ring and the attached chromophores.

Expected UV-Vis Absorption for 5-methyl-4-nitro-1H-pyrazol-3-amine:

Solventλmax (nm)TransitionRationale
Ethanol~250-300π → π*This absorption is characteristic of the conjugated pyrazole system. The presence of the nitro and amino groups as auxochromes will influence the exact position of the maximum absorption.[8]

Comparison with Alternatives: Simple pyrazole absorbs at a much lower wavelength (around 203 nm in the gas phase).[10][11] The introduction of substituents like the nitro and amino groups causes a bathochromic (red) shift in the absorption maximum. The specific solvent can also influence the λmax.[11][12]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Expected Mass Spectrometry Data for 5-methyl-4-nitro-1H-pyrazol-3-amine:

  • Molecular Formula: C₄H₆N₄O₂

  • Molecular Weight: 142.12 g/mol

  • Expected [M+H]⁺: m/z 143.13

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) can be used. A common fragmentation pathway for nitropyrazoles is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 96.[13] Further fragmentation of the pyrazole ring can also be observed.

Comparison with Alternatives: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy, distinguishing it from other potential isomers. For example, an isomer with the same molecular formula but a different arrangement of atoms would likely exhibit a different fragmentation pattern.

Experimental Protocols

General Synthesis Approach

The synthesis of 5-methyl-4-nitro-1H-pyrazol-3-amine typically involves the nitration of 5-methyl-1H-pyrazol-3-amine. This electrophilic substitution reaction is a common method for introducing a nitro group onto a pyrazole ring.[14]

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[6]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.[3]

  • FT-IR Spectroscopy (ATR):

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[6]

    • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.[11]

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol).[11]

    • Data Acquisition: Record the absorption spectrum using a double-beam UV-Vis spectrophotometer.[11]

  • Mass Spectrometry (ESI):

    • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.[15]

    • Data Acquisition: Infuse the sample into the ESI source of the mass spectrometer and acquire the mass spectrum in positive ion mode.

Conclusion

The structural validation of 5-methyl-4-nitro-1H-pyrazol-3-amine requires a multi-pronged spectroscopic approach. While ¹H and ¹³C NMR provide the most detailed structural information, FT-IR, UV-Vis, and MS offer crucial confirmatory data regarding the presence of key functional groups, the electronic system, and the overall molecular formula. By comparing the experimental data with predicted values and data from analogous structures, researchers can achieve a high level of confidence in the synthesized molecule's identity. This robust validation is a critical step in the pipeline of drug discovery and development, ensuring the integrity of subsequent biological and pharmacological studies.

References

  • Benchchem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. (URL: )
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). (URL: )
  • Benchchem. Technical Support Center: Spectroscopic Analysis of Pyrazoles. (URL: )
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem. (2013-04-10). (URL: )
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. (URL: )
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. (URL: )
  • Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega. (2019-11-07). (URL: )
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. (URL: )
  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem. (URL: [Link])

  • 1h-pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-. (URL: )
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC. (2019-08-30). (URL: )
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • (PDF) Nitropyrazoles.
  • Compound 5-methyl-4-nitro-N-(2-phenylethyl)-1H-pyrazol-3-amine. Chemdiv. (URL: )
  • 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole: a high energy density oxidizer. (URL: )
  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1 H-pyrazol-3-yl 4-nitro-benzene-sulfonate
  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[16]. ResearchGate. (URL: )

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • Benchchem.
  • UV-Vis absorption and normalised emission spectra of the pyrazole....
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. (URL: )
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  • Benchchem. Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. (URL: )
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. (2008-12-29). (URL: )
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. (URL: )
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  • Combination of 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one and azine frameworks for insensitive, heat-resistant energetic materials. Dalton Transactions (RSC Publishing). (URL: )
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  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][17][18]triazin-7(6H)-ones and Derivatives. MDPI. (2025-09-18). (URL: )

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-Methyl-4-nitro-1H-pyrazol-3-amine

As a drug development professional or laboratory scientist, handling energetic intermediates requires moving beyond basic compliance to implementing deeply understood, self-validating safety systems. 5-methyl-4-nitro-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling energetic intermediates requires moving beyond basic compliance to implementing deeply understood, self-validating safety systems. 5-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 76143-53-8) is a critical building block frequently utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for neuro-active and analgesic therapeutics[1][2].

However, the presence of both electron-donating (-NH2) and electron-withdrawing (-NO2) groups on the pyrazole ring creates a push-pull electronic system. This structural characteristic demands rigorous operational and disposal protocols to mitigate the risks of thermal instability and exothermic degradation[3]. This guide provides a definitive, causality-driven framework for the safe handling and cradle-to-grave disposal of this compound.

Phase 1: Chemical Profile & Mechanistic Hazard Analysis

To safely dispose of a chemical, one must first understand the mechanisms that make it hazardous. The nitro group provides built-in oxygen balance, which, when combined with the organic ring (fuel), creates a potential energy release vector if exposed to incompatible conditions[4].

Table 1: Chemical Profile & Mechanistic Hazard Assessment

ParameterSpecificationMechanistic Implication
Chemical Name 5-methyl-4-nitro-1H-pyrazol-3-amineContains reactive -NH2 and energetic -NO2 functional groups.
CAS Number 76143-53-8Unique identifier for SDS and regulatory tracking[1].
Molecular Formula C4H6N4O2High nitrogen-to-carbon ratio indicates potential thermal sensitivity.
Key Incompatibilities Strong oxidizers, reducing agents, heavy metalsMixing can trigger redox cascades or form highly sensitive metal-organic salts[4].
Primary Hazard Thermal instability, ToxicityRequires ambient/cool storage and strict avoidance of friction, shock, or static.

Phase 2: Operational Handling & Self-Validating Workflows

Every operational step must be designed to prove its own safety before proceeding. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates strict engineering controls when handling reactive powders[5].

Table 2: Required PPE & Engineering Controls

Control TypeSpecificationCausality / Rationale
Ventilation Fume hood (Face velocity 80-100 fpm)Captures aerosolized particulates during powder transfer, preventing inhalation[5].
Hand Protection Double-gloved Nitrile (≥5 mil)Protects against dermal absorption; the inner glove provides a fail-safe against micro-tears.
Eye Protection Splash goggles & face shieldShields mucosal membranes from reactive dust and mitigates injury from accidental deflagration.
Tools Non-sparking spatulas (PTFE/Ceramic)Eliminates the risk of static discharge, a critical ignition source for nitro compounds.
Protocol: Safe Handling and Transfer
  • Visual State Validation: Before beginning work, inspect the powder. Pure 5-methyl-4-nitro-1H-pyrazol-3-amine is a stable solid. Self-Validation: Any unexpected darkening, clumping, or off-gassing indicates moisture ingress or thermal degradation. If observed, quarantine the sample immediately.

  • Static Elimination: Wipe down the balance and surrounding fume hood area with a damp, lint-free cloth. Causality: Nitro-aromatics can be sensitive to electrostatic discharge (ESD). Increasing local humidity dissipates static buildup.

  • Inert Transfer: Use only PTFE or ceramic spatulas for weighing. Causality: Metal spatulas can scratch surfaces (friction) or shed trace transition metals that sensitize the nitro-pyrazole.

Phase 3: Waste Segregation & Disposal Methodologies

Disposal must strictly comply with the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" hazardous waste management regulations enforced by the EPA[6]. Because chemical neutralization of nitro compounds can be incomplete and dangerous, high-temperature incineration is the only acceptable final destruction method[7].

WasteWorkflow N1 Waste Generation: 5-Methyl-4-nitro-1H-pyrazol-3-amine N2 pH & Compatibility Verification N1->N2 Validate stability N3 Segregation: Isolate from Oxidizers/Acids N2->N3 Prevent exotherms N4 Primary Containment: HDPE Vented Carboy N3->N4 Transfer safely N5 Regulatory Labeling: RCRA Hazardous Waste N4->N5 Document contents N6 Final Destruction: High-Temp Incineration N5->N6 Licensed disposal

Self-validating workflow for the segregation and disposal of nitro-pyrazole hazardous waste.

Protocol: Cradle-to-Grave Waste Segregation and Disposal

Step 1: Micro-Scale Compatibility Validation

  • Action: Before adding 5-methyl-4-nitro-1H-pyrazol-3-amine waste to a bulk accumulation carboy, extract a 1 mL aliquot of the intended bulk waste stream into a test vial. Introduce 5 mg of the pyrazole waste.

  • Self-Validation: Monitor the vial with an IR thermometer. An absence of a temperature differential (ΔT < 0.5°C) and zero gas evolution over 15 minutes validates chemical compatibility.

  • Causality: This prevents catastrophic thermal runaway in 20L bulk carboys by identifying trace incompatibilities (e.g., hidden oxidizers or acids) before scaling up.

Step 2: Primary Containment

  • Action: Transfer the validated waste into a High-Density Polyethylene (HDPE) container.

  • Causality: Metal drums can leach transition metals, which may react with the pyrazole amine to form shock-sensitive metal-organic complexes. HDPE remains chemically inert to these mechanisms.

Step 3: Headspace & Pressure Management

  • Action: Fill the waste carboy to a maximum of 80% capacity and apply a vented pressure-relief cap for the first 48 hours of accumulation.

  • Causality: Nitro-heterocycles in mixed solvent waste can undergo slow, low-level degradation releasing nitrogen gas. Vented caps prevent pressure accumulation and potential container rupture.

Step 4: Regulatory Labeling & Storage

  • Action: Affix a GHS-compliant hazardous waste label detailing the exact composition, accumulation start date, and hazard class (Toxic/Reactive)[8]. Store in a secondary containment tray away from direct UV light and heat sources.

Step 5: Final Destruction via Incineration

  • Action: Contract a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[9].

  • Causality: Why incineration? Standard landfill disposal risks environmental leaching, while chemical neutralization leaves toxic residues. Incineration at >1000°C ensures the complete thermal cleavage of the energetic nitro-aromatic bonds, converting the material to manageable NOx gases that are safely neutralized by the facility's scrubbers[7].

Phase 4: Emergency Response & Decontamination

In the event of an accidental spill, standard sweeping can be disastrous due to the friction sensitivity of nitro compounds.

Protocol: Emergency Spill Decontamination
  • Isolation: Evacuate the immediate 10-foot radius to prevent tracking the compound.

  • Suppression: Gently cover the powder spill with damp sand or a commercial inert absorbent.

    • Causality: Dry sweeping generates static electricity and friction—both ignition sources for nitro-aromatics. Dampening the powder reduces aerosolization and desensitizes the material.

  • Collection: Use non-sparking conductive scoops (e.g., conductive plastic) to collect the wetted matrix into a dedicated hazardous waste bag.

  • Validation of Cleanliness: Wipe the spill area with a solvent-dampened swab (e.g., ethanol). Self-Validation: Perform a visual check under appropriate lighting to ensure zero residue remains before declaring the area decontaminated.

References[1] 5-methyl-4-nitro-1H-pyrazol-3-amine. Molport. https://www.molport.com/[2] Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain. Google Patents.https://patents.google.com/patent/CA3180058A1/en[9] Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).https://www.epa.gov/rcra[6] Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).https://www.epa.gov/rcra/resource-conservation-and-recovery-act-rcra-overview[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.https://nap.nationalacademies.org/catalog/12654/prudent-practices-in-the-laboratory-handling-and-management-of-chemical[8] Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).https://www.epa.gov/hwgenerators/steps-complying-regulations-hazardous-waste[5] Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine.https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1450[7] Destruction of Hazardous Chemicals in the Laboratory. E-Bookshelf / National Academy Press.https://nap.nationalacademies.org/catalog/4336/destruction-of-hazardous-chemicals-in-the-laboratory[4] Environmental Health & Safety - General Hygiene Practices. Washington State University. https://ehs.wsu.edu/

Sources

Handling

Personal protective equipment for handling 5-methyl-4-nitro-1H-pyrazol-3-amine

An advanced understanding of chemical handling goes beyond simply reading a Safety Data Sheet (SDS); it requires a mechanistic comprehension of the compound's reactivity, its interaction with laboratory solvents, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced understanding of chemical handling goes beyond simply reading a Safety Data Sheet (SDS); it requires a mechanistic comprehension of the compound's reactivity, its interaction with laboratory solvents, and the specific vulnerabilities of the human body.

5-Methyl-4-nitro-1H-pyrazol-3-amine is a highly reactive intermediate frequently utilized in the synthesis of multi-kinase inhibitors and pyrazolo-pyrimidine derivatives for advanced therapeutics[1][2]. While its unique electronic properties—driven by the "push-pull" dynamic of an electron-withdrawing nitro group and an electron-donating amine group—make it an invaluable building block, they also introduce specific handling and exposure hazards that demand rigorous operational protocols.

This guide provides the definitive, self-validating procedures for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Assessment

To effectively protect yourself, you must understand why this compound is hazardous:

  • Systemic Toxicity via Dermal Absorption: Like many nitropyrazole derivatives, this compound and its structural analogs are classified under Acute Toxicity Category 4 (Oral and Dermal)[3]. The lipophilic nature of the methylated pyrazole core allows for rapid dermal penetration. Once systemic, nitroaromatic compounds can undergo enzymatic reduction, leading to the generation of reactive oxygen species (ROS) and potential methemoglobinemia.

  • Solvent-Accelerated Permeation: In synthetic workflows, this compound is routinely dissolved in polar aprotic solvents such as N,N-Dimethylformamide (DMF)[2]. DMF drastically accelerates the transport of dissolved solutes through standard nitrile gloves and human epidermis, elevating a moderate powder hazard to a critical liquid exposure risk.

  • Energetic Potential: While stable under standard ambient conditions, the proximity of the nitro and amine groups creates a high-energy system. Exposure to strong oxidizing agents or concentrated acids at elevated temperatures can trigger rapid, exothermic decomposition.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. To mitigate the risks outlined above, a multi-layered, task-specific PPE strategy is mandatory.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving.• Inner: 0.11 mm Nitrile.• Outer: 0.4 mm Butyl Rubber.Nitrile provides the tactile feedback necessary for micro-weighing. Butyl rubber provides superior chemical resistance against polar aprotic solvents (e.g., DMF), preventing solvent-mediated breakthrough of the API to the skin.
Eye Protection Snug-fitting, indirect-vented safety goggles + Face Shield.The compound is a severe eye irritant. Indirect venting prevents airborne particulate ingress during powder transfer, while the shield protects against solvent splashes during reaction quenching.
Body Protection Flame-resistant (FR) lab coat over Tyvek sleeves.Protects against static discharge (which could ignite solvent vapors) while the non-woven Tyvek prevents fine pyrazole powder from embedding into woven cotton fabrics.
Respiratory Handled exclusively in a Class II chemical fume hood (Face velocity >100 fpm).Prevents inhalation of aerosolized particulates. The compound's low vapor pressure means dust—not vapor—is the primary inhalation vector during initial handling.

Operational Standard Operating Procedures (SOPs)

Every protocol utilized in the handling of 5-methyl-4-nitro-1H-pyrazol-3-amine must be a self-validating system to ensure absolute containment.

Step 1: Pre-Weighing Environmental Setup
  • Action: Line the fume hood working surface with anti-static, chemical-absorbent bench paper. Activate the analytical balance's anti-static ionizer.

  • Causality: Fine pyrazole powders are highly prone to static cling. The ionizer neutralizes static charge, preventing the powder from aerosolizing or clinging to the exterior of the weighing spatula, which is a primary cause of cross-contamination.

  • Validation Check: Pass a clean, dry Kimwipe over the balance pan. If the wipe sticks or hovers, static is still present. Do not proceed until the wipe falls completely flat.

Step 2: Gravimetric Transfer
  • Action: Tare a sealable amber glass vial. Open the vial, transfer the required mass of 5-methyl-4-nitro-1H-pyrazol-3-amine, and tightly cap the vial before removing it from the balance enclosure.

  • Causality: Sealing the vial within the draft-free enclosure ensures that no micro-particulates are dispersed into the general laboratory atmosphere during transit to the reaction hood.

  • Validation Check: Re-weigh the sealed vial on a secondary balance in the reaction hood. The mass must match the initial reading to the microgram. A discrepancy indicates particulate loss or external contamination during transit.

Step 3: Closed-System Solvent Addition
  • Action: Inject the reaction solvent (e.g., DMF) through a septum into the sealed vial using a Luer-lock syringe.

  • Causality: Luer-lock mechanisms prevent accidental needle detachment under pressure. Closed-system addition prevents the escape of solvent vapors carrying dissolved toxic compounds.

Operational Workflow Diagram

G A Receipt & Storage (Desiccator, 2-8°C) B Pre-Weighing Prep (Class II Fume Hood) A->B C Handling & Synthesis (Double Gloving, DMF) B->C D Spill Detected? C->D E Decontamination Protocol (Solvent Wipe + Aq. Wash) D->E Yes F Hazardous Waste Disposal Routing D->F No E->F

Operational workflow for handling 5-methyl-4-nitro-1H-pyrazol-3-amine, from storage to disposal.

Emergency Response & Spill Management

Immediate, calculated action is required in the event of a spill.

  • Powder Spills: Do NOT sweep. Sweeping aerosolizes the active intermediate, creating an immediate inhalation hazard.

    • Protocol: Gently cover the spill with absorbent paper towels. Wet the towels with a 1:1 mixture of water and ethanol to dampen the powder and solubilize it safely without generating dust. Carefully scoop the wet mass into a hazardous waste container.

    • Validation Check: Swab the spill area with a clean wipe moistened with ethanol. Analyze the swab via TLC or UV-Vis spectroscopy. The area is only considered fully decontaminated when no UV-active compounds remain on the swab.

  • Skin Contact: Immediately remove contaminated outer gloves. Wash the affected area with copious amounts of water and mild soap for at least 15 minutes.

    • Critical Warning: Do not use organic solvents (like ethanol or acetone) to wash the skin. Solvents will strip the skin's natural lipid barrier and dramatically accelerate the dermal absorption of the nitro-pyrazole into the bloodstream.

Waste Disposal Routing

Proper disposal prevents environmental contamination and regulatory violations.

  • Solid Waste: All contaminated consumables (spatulas, bench paper, empty vials, outer gloves) must be placed in a rigid, puncture-proof container explicitly labeled: "Toxic Organic Solid Waste - Contains Nitroaromatics."

  • Liquid Waste: Halogenated and non-halogenated waste streams must be strictly separated. If the compound was used in a reaction with DMF and a base (e.g., potassium carbonate)[2], route the effluent to the "Non-Halogenated Organic Base" carboy. Ensure the carboy is vented, as residual reactions between nitroaromatics and bases can generate slow off-gassing.

Sources

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